(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Description
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Properties
IUPAC Name |
(2S)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZLOIRFUQOPL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=NC1)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=N[C@H](C(=NC1)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452159 | |
| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134870-62-5 | |
| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction to Schöllkopf Auxiliaries: A Cornerstone of Asymmetric Synthesis
An In-Depth Technical Guide to the Schöllkopf Chiral Auxiliary: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
This guide provides a comprehensive technical overview of this compound, a member of the esteemed Schöllkopf family of chiral auxiliaries. These reagents are pivotal in the asymmetric synthesis of non-proteinogenic α-amino acids, which are critical building blocks in drug discovery and development. While this guide focuses on the specified diethoxy derivative, it will draw extensively from the methodologies and principles established for its more widely documented analogue, (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (CAS: 78342-42-4), as the underlying chemistry is directly comparable.[3][4]
In the realm of stereochemistry, a chiral auxiliary is a molecular scaffold that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[5] Developed by Ulrich Schöllkopf in the late 1970s and early 1980s, the bis-lactim ether system provides a robust and highly effective method for the asymmetric synthesis of α-amino acids.[3][6]
The core principle involves the diastereoselective alkylation of a masked glycine equivalent. By covalently attaching a chiral auxiliary derived from a natural amino acid like L-valine, the prochiral center of the glycine is rendered stereochemically distinct. This allows for the introduction of a side chain (R-group) with a high degree of stereocontrol, leading to the formation of optically pure α-amino acids, which are essential for creating pharmacologically active molecules.[3][7][8]
Synthesis of the Chiral Auxiliary
The synthesis of the Schöllkopf auxiliary is a well-established, two-step process starting from the cyclic dipeptide of L-valine and glycine, known as a 2,5-diketopiperazine.
Step 1: Cyclization to form the Diketopiperazine
The process begins with the formation of the cyclic dipeptide from L-valine and glycine.
Step 2: O-Alkylation to form the Bis-Lactim Ether
The resulting diketopiperazine is then treated with a powerful alkylating agent, such as triethyloxonium tetrafluoroborate (for the diethoxy derivative) or trimethyloxonium tetrafluoroborate (Meerwein's salt) for the dimethoxy analogue, to form the corresponding bis-lactim ether.[3] This conversion is crucial as it activates the prochiral α-carbon of the glycine unit for deprotonation.
Caption: Synthesis of the Schöllkopf bis-lactim ether auxiliary.
Mechanism of Asymmetric Induction
The remarkable stereoselectivity of the Schöllkopf method stems from the rigid, chiral environment created by the valine-derived auxiliary.[8] The isopropyl group of the valine acts as a powerful steric shield, effectively blocking one face of the molecule.
Protocol for Asymmetric Alkylation:
-
Deprotonation: The bis-lactim ether is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to abstract a proton from the prochiral α-carbon of the glycine unit. This generates a planar, lithiated aza-enolate.[3][8]
-
Stereoselective Alkylation: The steric bulk of the isopropyl group on the adjacent chiral center directs the incoming electrophile (e.g., an alkyl halide, R-X) to attack the enolate from the face opposite to the isopropyl group. This results in a highly diastereoselective alkylation, forming the trans-adduct.[3][9]
-
Hydrolysis: The newly formed, alkylated bis-lactim ether is then subjected to mild acidic hydrolysis. This cleavage step breaks apart the pyrazine ring, yielding two products: the methyl ester of the desired, enantiomerically pure non-natural (R)-α-amino acid and the recoverable methyl ester of the L-valine auxiliary.[6][8]
Caption: Mechanism of stereocontrol in the Schöllkopf synthesis.
Experimental Protocols & Data
General Protocol for Asymmetric Synthesis of (R)-Phenylalanine Methyl Ester
This protocol is adapted from established procedures for the dimethoxy analogue and is expected to be directly applicable.
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C. n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the solution. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The crude alkylated product is dissolved in 0.25 N hydrochloric acid and stirred at room temperature for 4-6 hours.
-
Workup and Purification: The aqueous solution is washed with dichloromethane to remove the L-valine methyl ester. The aqueous layer is then concentrated to yield the hydrochloride salt of (R)-phenylalanine methyl ester.
Performance Data
The Schöllkopf method consistently delivers high levels of stereoselectivity and good chemical yields. The use of different electrophiles allows for the synthesis of a wide variety of non-natural amino acids.
| Electrophile (R-X) | Product (R-Amino Acid) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl Bromide | Phenylalanine | >95% | 75-85% |
| Iodomethane | Alanine | >95% | 70-80% |
| Allyl Bromide | Allylglycine | >95% | 78-88% |
| Propargyl Bromide | Propargylglycine | >95% | 72-82% |
| (Data are representative and based on the performance of the dimethoxy analogue, as reported in the literature.)[3] |
Applications in Drug Development
The ability to synthesize novel, enantiomerically pure amino acids is of paramount importance to medicinal chemistry. These non-natural building blocks are incorporated into peptide and small-molecule drug candidates to:
-
Enhance Potency: Modifying the structure of a peptide with a non-natural amino acid can improve its binding affinity to a biological target.
-
Increase Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. Incorporating non-natural amino acids can block these cleavage sites, increasing the drug's half-life.[3]
-
Modulate Conformation: The unique steric and electronic properties of non-natural amino acids can be used to constrain the conformation of a peptide, locking it into its bioactive shape.
-
Serve as Chiral Building Blocks: The amino acids themselves are versatile starting materials for the synthesis of more complex chiral molecules.[7]
The Schöllkopf auxiliary has been instrumental in the synthesis of components for bioactive molecules, including histone deacetylase (HDAC) inhibitors and voltage-gated sodium channel blockers.[3]
Conclusion
This compound, as part of the Schöllkopf bis-lactim ether family, represents a powerful and reliable tool for the asymmetric synthesis of α-amino acids. Its operational simplicity, use of a recoverable auxiliary, and consistently high diastereoselectivity have cemented its role as a foundational methodology for researchers in organic synthesis, medicinal chemistry, and drug development. The principles and protocols detailed in this guide provide a solid framework for the practical application of this important chiral auxiliary in the laboratory.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
- Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
- Rojas-Lima, S., et al. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 65(4).
- Merck & Co. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. In The Merck Index Online.
-
Riant, O., et al. (1997). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 62(20), 6733-6745. Available at: [Link]
- Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries.
- AiFChem. (n.d.). 134870-62-5 | this compound.
-
Gani, D., et al. (2020). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 76(45), 131555. Available at: [Link]
-
Wikipedia contributors. (2023). Schöllkopf method. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Glorius, F., et al. (2023). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 14(30), 8145-8153. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine. In PubChem Compound Database. Available at: [Link]
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(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine properties
An In-Depth Technical Guide to (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine: A Schöllkopf Chiral Auxiliary for Asymmetric Amino Acid Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure non-proteinogenic α-amino acids is of paramount importance. These tailor-made amino acids are critical building blocks in a vast array of pharmaceuticals, offering enhanced metabolic stability and novel structural motifs.[1] A cornerstone methodology for achieving this is the use of chiral auxiliaries, and among the most robust and widely adopted is the bis-lactim ether system developed by Ulrich Schöllkopf in the late 1970s and early 1980s.[1][2]
This technical guide provides an in-depth exploration of This compound , a prominent member of the Schöllkopf auxiliary family. Derived from the natural amino acid L-valine, this reagent serves as a chiral glycine enolate equivalent, enabling the diastereoselective alkylation to forge new α-amino acids with exceptional stereocontrol.[1][2] We will dissect its synthesis, elucidate the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols for its application, and discuss its physicochemical properties and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the asymmetric synthesis of complex amino acid derivatives.
Physicochemical Properties
The precise physicochemical data for the diethoxy derivative is not as widely published as its dimethoxy counterpart. However, its properties are analogous to the well-characterized (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. The following table summarizes the known properties of the target compound and its dimethoxy analog for reference.
| Property | This compound | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (for comparison) |
| Synonyms | (S)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine | Schöllkopf Auxiliary, (S)-Bislactim Ether |
| CAS Number | 134870-62-5[3] | 78342-42-4 |
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₉H₁₆N₂O₂ |
| Molecular Weight | 212.29 g/mol | 184.24 g/mol |
| Appearance | Clear colorless to pale yellow liquid (inferred) | Clear colorless to pale yellow liquid |
| Density | Not published | 1.028 g/mL at 20 °C |
| Optical Activity | Not published | [α]₂₀/D +102.0±5°, c = 1% in ethanol |
Synthesis of the Chiral Auxiliary
The synthesis of the Schöllkopf auxiliary is a well-established, multi-step process that begins with readily available amino acids. The key is the formation of a cyclic dipeptide (a 2,5-diketopiperazine), which is then converted to the reactive bis-lactim ether.[2] The entire process is designed to preserve the stereochemical integrity of the initial chiral source, L-valine.
Synthetic Pathway Overview
Sources
The Schöllkopf Chiral Auxiliary: A Technical Guide to Asymmetric Amino Acid Synthesis
Abstract
In the landscape of pharmaceutical sciences and organic chemistry, the synthesis of enantiomerically pure α-amino acids is a cornerstone of drug discovery and development. Non-proteinogenic amino acids, in particular, are invaluable building blocks for creating novel peptides, peptidomimetics, and small molecule therapeutics with enhanced stability and unique pharmacological profiles.[1][2] This guide provides an in-depth technical overview of the Schöllkopf bis-lactim ether method, a robust and highly reliable strategy for asymmetric amino acid synthesis.[3][4] We will delve into the core principles, detailed experimental workflows, and the mechanistic underpinnings that ensure high diastereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the synthesis of custom amino acid derivatives.
Introduction: The Imperative for Chiral Purity and the Role of Chiral Auxiliaries
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize stereochemically defined compounds is paramount in modern medicinal chemistry.[1] Chiral auxiliaries are a powerful class of reagents that enable the stereocontrolled synthesis of new chiral centers.[5] These auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which they are cleaved and can often be recovered.[5]
Developed by Ulrich Schöllkopf in 1981, the bis-lactim ether method has emerged as a highly effective and practical approach for the asymmetric synthesis of α-amino acids.[3][4] The methodology is centered around a chiral auxiliary derived from the condensation of glycine and a chiral amino acid, most commonly valine.[3][4] The steric bulk of the valine side chain effectively shields one face of a key intermediate, leading to highly diastereoselective alkylation and, ultimately, the formation of enantiomerically enriched α-amino acids.[2][3]
The Schöllkopf Auxiliary: Synthesis and Core Structure
The cornerstone of the Schöllkopf method is the bis-lactim ether, a cyclic dipeptide derivative. The most widely utilized auxiliary is prepared from L- or D-valine and glycine.[2] The synthesis proceeds in two key steps:
-
Diketopiperazine Formation: The process begins with the cyclization of a dipeptide formed from glycine and a chiral amino acid, such as valine, to yield a 2,5-diketopiperazine (a cyclic dipeptide).[2][3]
-
O-Alkylation: The resulting diketopiperazine is then treated with a powerful alkylating agent, typically Meerwein's salt (trimethyloxonium tetrafluoroborate), to form the bis-lactim ether.[1][2]
The use of L-valine as the chiral source leads to the (R)-configured bis-lactim ether, which in turn produces (R)-α-amino acids upon alkylation and hydrolysis. Conversely, D-valine yields the (S)-bis-lactim ether for the synthesis of (S)-α-amino acids.[4]
Experimental Protocol: Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
This protocol details the synthesis of the Schöllkopf auxiliary derived from L-valine.
Materials:
-
(R)-3-Isopropylpiperazine-2,5-dione
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Concentrated ammonium hydroxide solution (28%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous potassium carbonate
-
Diatomaceous earth
-
Ether
-
Pentane
Procedure:
-
To a 2 L round-bottom flask, add (R)-3-isopropylpiperazine-2,5-dione (20.7 g, 133 mmol) and anhydrous dichloromethane (500 mL).
-
Under a nitrogen atmosphere, add trimethyloxonium tetrafluoroborate (49.0 g, 331 mmol) to the stirred suspension.
-
Stir the reaction mixture vigorously at room temperature for 18 hours. The mixture should become a clear solution with a viscous yellow oil at the bottom.
-
Add an additional portion of trimethyloxonium tetrafluoroborate (19.6 g, 133 mmol) and continue stirring at room temperature for another 23 hours.[6][7]
-
Cool the reaction mixture in an ice bath. Slowly add 200 g of ice followed by 100 mL of concentrated ammonium hydroxide solution.[6][7]
-
Continue stirring in the ice bath for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).[6][7]
-
Dry the organic layer over anhydrous potassium carbonate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield a light brown oil.[6][7]
-
Purify the crude product by column chromatography on silica gel using an eluent of ether/pentane (1:4) to afford (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil (yield: ~71.5%).[6][7]
The Core Reaction: Diastereoselective Alkylation
The key stereochemistry-defining step in the Schöllkopf synthesis is the diastereoselective alkylation of the lithiated bis-lactim ether.
Mechanism of Stereoselection:
-
Deprotonation: The bis-lactim ether is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C). This abstracts a proton from the prochiral carbon of the glycine unit, forming a planar lithiated intermediate.[2][3]
-
Stereodirecting Influence: The bulky isopropyl group of the valine-derived portion of the molecule sterically hinders one face of the planar enolate.[2][3]
-
Electrophilic Attack: The incoming electrophile is therefore directed to attack from the less hindered face, leading to the formation of the alkylated product with a strong preference for a single diastereomer (typically >95% d.e.).[1][2]
The following diagram illustrates the overall workflow of the Schöllkopf asymmetric synthesis:
Caption: Overall workflow of the Schöllkopf asymmetric amino acid synthesis.
Experimental Protocol: Diastereoselective Alkylation
This protocol provides a general procedure for the alkylation of the Schöllkopf auxiliary.
Materials:
-
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Schöllkopf auxiliary in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., an alkyl halide) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Cleavage of the Auxiliary and Isolation of the Amino Acid
The final step in the Schöllkopf synthesis is the hydrolysis of the alkylated bis-lactim ether to release the newly synthesized chiral α-amino acid and the chiral auxiliary.
Procedure:
Mild acidic hydrolysis is typically employed to cleave the bis-lactim ether.[1][2] This is often achieved using dilute hydrochloric acid. The reaction cleaves the two ether linkages and the peptide bond, yielding the methyl ester of the newly formed α-amino acid and the methyl ester of valine.[3] These two amino acid esters can then be separated by standard chromatographic techniques.
Experimental Protocol: Acidic Hydrolysis and Purification
Materials:
-
Alkylated Schöllkopf auxiliary
-
Dilute hydrochloric acid (e.g., 0.1 M to 1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified alkylated auxiliary in a suitable solvent such as diethyl ether.
-
Add dilute hydrochloric acid and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Once the hydrolysis is complete, separate the aqueous and organic layers.
-
The desired amino acid ester will typically be in the aqueous layer as its hydrochloride salt. The valine methyl ester may be found in the organic layer.
-
Wash the organic layer with dilute HCl to ensure complete extraction of the product.
-
Carefully neutralize the aqueous layer with a base such as saturated sodium bicarbonate solution.
-
Extract the liberated amino acid ester into an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amino acid ester can be further purified by column chromatography or crystallization.
Scope and Applications in Drug Discovery
The Schöllkopf method is renowned for its broad substrate scope and high diastereoselectivity, making it a valuable tool in the synthesis of a wide array of non-proteinogenic amino acids. A diverse range of electrophiles can be employed, including alkyl halides, acyl chlorides, aldehydes, and ketones.[1][2]
The following table summarizes representative examples of α-amino acids synthesized using the Schöllkopf method, highlighting the high diastereomeric excess typically achieved.
| Electrophile (R-X) | Resulting Amino Acid (R-group) | Diastereomeric Excess (d.e.) |
| Methyl iodide | Alanine | >95% |
| Benzyl bromide | Phenylalanine | >95% |
| Isopropyl iodide | Valine | >95% |
| Allyl bromide | Allylglycine | >95% |
| Propargyl bromide | Propargylglycine | >95% |
Note: Diastereomeric excess values are general and may vary depending on specific reaction conditions.
The ability to generate novel amino acid building blocks has significant implications for drug discovery. The incorporation of unnatural amino acids can lead to peptides with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[1]
Case Study: Synthesis of a Voltage-Gated Sodium Channel Blocker Intermediate
The Schöllkopf methodology has been instrumental in the synthesis of complex bioactive molecules. For instance, it has been employed in the construction of the α-amino acid core of certain voltage-gated sodium channel blockers, which are important targets for the treatment of pain and other neurological disorders.[1] The high stereocontrol afforded by the Schöllkopf auxiliary is critical for ensuring the desired biological activity of the final drug candidate.
The following diagram illustrates the stereoselective alkylation step, which is the heart of the Schöllkopf method.
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Methodological & Application
Asymmetric synthesis of α-amino acids using (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
An Application Guide to the Asymmetric Synthesis of α-Amino Acids
Prepared by: Gemini, Senior Application Scientist
Topic: Asymmetric Synthesis of α-Amino Acids using (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Target Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Pursuit of Chiral α-Amino Acids
Optically pure α-amino acids are fundamental to life and serve as indispensable building blocks in modern drug discovery.[1] While proteinogenic amino acids are readily available, the synthesis of their non-natural counterparts—possessing unique side chains and stereochemistry—is crucial for developing novel therapeutics, particularly peptide-based drugs with enhanced metabolic stability and tailored pharmacological profiles.[1]
Among the myriad of synthetic strategies, the Schöllkopf bis-lactim ether method stands out as a robust and highly reliable approach for the asymmetric synthesis of α-amino acids.[2][3] This guide provides a detailed exploration of this methodology, focusing on the use of the (S)-valine-derived chiral auxiliary, this compound. We will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and offer expert insights to ensure successful implementation in the laboratory.
Principle of the Method: Stereochemical Control via a Chiral Template
The Schöllkopf method is a classic example of substrate-controlled diastereoselective synthesis. The core principle involves the temporary installation of a chiral auxiliary derived from L-valine (an (S)-amino acid) onto a glycine unit.[1][2] This auxiliary acts as a "chiral steering group," directing an incoming electrophile to one specific face of a glycine-derived nucleophile, thereby setting the absolute stereochemistry of the newly formed α-carbon.
The key mechanistic steps are:
-
Formation of the Chiral Auxiliary : The process begins with the cyclization of (S)-valine and glycine to form a diketopiperazine, which is subsequently O-alkylated (in this case, with ethyl groups) to yield the stable bis-lactim ether, this compound.[1]
-
Deprotonation : A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is used to abstract a proton from the prochiral C-5 position (the glycine α-carbon) at low temperatures (-78 °C). This generates a planar, resonance-stabilized lithium aza-enolate.[2]
-
Diastereoselective Alkylation : This is the stereochemistry-defining step. The bulky isopropyl group from the valine residue effectively shields the top face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face.[1][2] This facial bias results in the formation of the alkylated product with exceptionally high diastereoselectivity, typically >95% d.e.[2]
-
Hydrolysis and Product Liberation : The newly formed C-C bond is stable. The final step involves mild acidic hydrolysis, which cleaves the pyrazine ring to release two separate molecules: the desired, optically active α-amino acid ester (in the R-configuration) and the recoverable (S)-valine methyl ester.[1][3]
Visualization of the Synthetic Workflow
Caption: Overall workflow of the Schöllkopf asymmetric synthesis.
Visualization of Stereocontrol
Caption: Steric shielding by the isopropyl group dictates facial selectivity.
Application Notes: From Theory to Practice
Why This Method Works So Well: Causality Explained
-
Choice of Base (n-BuLi): The C-H bond at the glycine α-position is not exceptionally acidic. A very strong base is required for complete and rapid deprotonation. n-BuLi is ideal because it is a potent, non-nucleophilic base that ensures quantitative formation of the enolate without competing addition reactions.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, preventing the quenching of the base and the enolate intermediate. Furthermore, it effectively solvates the lithium cation, stabilizing the enolate and maintaining its reactivity.
-
Temperature (-78 °C): Strict temperature control is paramount. The lithiated enolate is highly reactive and can be unstable at higher temperatures. Performing the reaction at -78 °C (a dry ice/acetone bath) ensures the kinetic product is formed, prevents racemization or decomposition of the intermediate, and maximizes diastereoselectivity.
-
Electrophile Choice: The alkylation step is an SN2 reaction.[4] Therefore, it is most efficient with reactive, unhindered electrophiles such as primary alkyl halides (iodides > bromides > chlorides), benzyl halides, and allylic halides. Secondary halides react poorly, and tertiary halides are unsuitable as they favor elimination.[4]
Advantages and Limitations
| Advantages | Limitations |
| High Diastereoselectivity: Reliably achieves >95% d.e. for a wide range of products.[1][2] | Stoichiometric Auxiliary: Requires a full equivalent of the chiral auxiliary, which is not atom-economical.[2] |
| Broad Substrate Scope: A vast array of electrophiles can be used to generate diverse amino acids.[1] | Strong Base Required: The use of n-BuLi necessitates anhydrous, inert atmosphere techniques. |
| Predictable Stereochemistry: The (S)-auxiliary consistently yields (R)-amino acids, and the (R)-auxiliary yields (S)-amino acids.[3] | Limited to Laboratory Scale: While reliable, the method is less common for large-scale industrial applications.[2] |
| Well-Established & Reliable: The method has been refined over decades and is a trusted tool in synthetic chemistry. | Purification: Requires careful purification to separate the product from the auxiliary. |
Detailed Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi) and require strict anhydrous and inert atmosphere (Nitrogen or Argon) techniques. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a certified chemical fume hood.
Protocol 1: Diastereoselective Alkylation of this compound
Objective: To synthesize a diastereomerically enriched N,O-protected α-amino acid via alkylation of the Schöllkopf auxiliary.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution) (1.05 eq)
-
Electrophile (R-X, e.g., benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add this compound to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Deprotonation: While stirring vigorously, add n-BuLi solution dropwise via syringe over 5-10 minutes. The solution may turn a yellow or orange color, indicating the formation of the lithium aza-enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (R-X), either neat or as a solution in a small amount of anhydrous THF, dropwise to the cold enolate solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction time can vary from 1 to 12 hours depending on the reactivity of the electrophile. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkylated product. This product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Protocol 2: Acidic Hydrolysis and Isolation of the α-Amino Acid Ester
Objective: To cleave the alkylated intermediate and isolate the final (R)-α-amino acid methyl ester.
Materials:
-
Crude alkylated intermediate from Protocol 1
-
Tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 0.1 to 0.5 N HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Dissolution: Dissolve the crude alkylated intermediate in THF.
-
Hydrolysis: Add the dilute HCl solution (a sufficient volume to ensure the reaction remains acidic). Stir the biphasic mixture vigorously at room temperature. The hydrolysis can take from 4 to 24 hours. Monitor the disappearance of the starting material by TLC.
-
Initial Separation: Once hydrolysis is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract any non-polar impurities and separate the layers. The desired amino acid ester hydrochloride salt and the valine ester hydrochloride salt will remain in the aqueous layer.
-
Basification & Extraction: Carefully basify the aqueous layer to a pH of 8-9 by the slow addition of saturated NaHCO₃ solution. This converts the hydrochloride salts to the free-base amino esters.
-
Product Extraction: Extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product contains both the desired α-amino acid ester and the (S)-valine ester. These can be separated by silica gel column chromatography to yield the pure, optically active α-amino acid ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Data Summary: Representative Applications
The following table illustrates the versatility of the Schöllkopf method with various electrophiles. Data is representative and adapted from the literature for the analogous dimethoxy auxiliary, which follows the same chemical principles.
| Electrophile (R-X) | Resulting (R)-α-Amino Acid | Typical Yield | Typical d.e. / e.e. |
| Benzyl bromide | (R)-Phenylalanine | >80% | >95% |
| Iodomethane | (R)-Alanine | >85% | >95% |
| Allyl bromide | (R)-Allylglycine | >75% | >95% |
| Propargyl bromide | (R)-Propargylglycine | >70% | >95% |
| 1-Bromo-3-methylbutane | (R)-Leucine | >80% | >96% |
Conclusion
The Schöllkopf bis-lactim ether method, utilizing chiral auxiliaries like this compound, remains a cornerstone of asymmetric synthesis. Its high fidelity in stereochemical control, broad applicability, and predictable outcomes make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the mechanistic principles and adhering to rigorous experimental technique, scientists can confidently access a diverse array of enantiomerically pure α-amino acids for the advancement of chemical and biomedical research.
References
-
Ashfaq, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Ashfaq, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
O'Donnell, M. J. (2001). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, ACS Publications. [Link]
-
Sci-Hub. (2015). Enantioselective Synthesis of ?-amino acids: A Review. Sci-Hub. [Link]
-
Wikipedia contributors. (n.d.). Schöllkopf method. Wikipedia. [Link]
-
Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Semantic Scholar. [Link]
-
Merck & Co. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index. [Link]
-
Royal Society of Chemistry. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]
-
Wiley Online Library. (2018). Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Gani, D., & Thomas, N. R. (1991). Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3Isopropyl2,5-dimethoxy-3,6- dihydropyrazines. ResearchGate. [Link]
-
Gani, D., & Peace, J. E. (1996). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. [Link]
-
Belokon, Y., & Tararov, V. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]
-
University of Liverpool. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D. [Link]
-
National Library of Medicine. (n.d.). Asymmetric synthesis and application of [alpha]-amino acids. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2022). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
Sources
Cleavage of Chiral Auxiliaries from Pyrazine Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the cleavage of chiral auxiliaries from pyrazine derivatives, a critical step in asymmetric synthesis towards valuable molecules in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and selectively remove chiral auxiliaries while preserving the integrity of the pyrazine core and the newly established stereocenter.
The electron-deficient nature of the pyrazine ring presents unique challenges, often rendering standard cleavage protocols for other systems suboptimal. This guide addresses these challenges by providing a detailed analysis of various cleavage methods, explaining the underlying chemical principles, and offering field-proven protocols tailored for pyrazine substrates.
Introduction to Chiral Auxiliaries in Pyrazine Synthesis
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled functionalization of prochiral substrates. In the context of pyrazine chemistry, they are typically appended to a nitrogen atom of the pyrazine ring via an amide bond, directing subsequent transformations to create chiral centers with high diastereoselectivity. Following the desired stereoselective reaction, the auxiliary must be removed cleanly to reveal the chiral pyrazine derivative and to allow for the recovery and recycling of the valuable chiral auxiliary.[1][2][3]
The choice of cleavage method is paramount and depends on several factors, including the nature of the chiral auxiliary (e.g., Evans oxazolidinones, pseudoephedrine amides), the substituents on the pyrazine ring, and the desired functionality in the final product (e.g., carboxylic acid, alcohol, aldehyde).
Core Cleavage Strategies for N-Acyl Pyrazine Derivatives
Several strategies have been developed for the cleavage of N-acyl chiral auxiliaries. The most common methods include hydrolytic, reductive, and transesterification approaches. The selection of the optimal method requires careful consideration of the pyrazine derivative's stability and the potential for side reactions.
Hydrolytic Cleavage: Accessing Chiral Carboxylic Acids
Hydrolytic cleavage of the N-acyl bond is a straightforward method to generate the corresponding chiral carboxylic acid. However, the stability of the amide bond, particularly on an electron-deficient ring like pyrazine, often necessitates forcing conditions that can lead to undesired side reactions.[4][5][6] Mild alkaline hydrolysis conditions are generally preferred to minimize the risk of nucleophilic aromatic substitution or ring-opening of the pyrazine core.
Key Considerations:
-
Basicity: Strong bases can react with the pyrazine ring. Therefore, milder bases like lithium hydroxide (LiOH) or potassium trimethylsilanolate (KOSiMe₃) are often employed.
-
Solvent System: A mixture of protic and aprotic solvents, such as THF/water or methanol/dichloromethane, is commonly used to ensure solubility of both the substrate and the reagent.[5][6]
-
Temperature: Reactions are typically run at low temperatures (0 °C to room temperature) to control selectivity and minimize degradation.
Protocol 1: Mild Basic Hydrolysis using Lithium Hydroxide
This protocol is suitable for the cleavage of Evans-type oxazolidinone auxiliaries from N-acyl pyrazine derivatives to yield the corresponding carboxylic acid.
Materials:
-
N-acyl pyrazine derivative
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the N-acyl pyrazine derivative (1.0 equiv) in a mixture of THF and water (4:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Add a pre-cooled (0 °C) solution of LiOH·H₂O (2.0 equiv) in water to the reaction mixture.
-
Slowly add hydrogen peroxide (4.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Visualization of the Hydrolytic Cleavage Workflow
Caption: Workflow for the hydrolytic cleavage of a chiral auxiliary.
Reductive Cleavage: Generating Chiral Alcohols and Aldehydes
Reductive cleavage provides access to chiral primary alcohols or, with careful choice of reagents and conditions, chiral aldehydes. This method is particularly useful when the carboxylic acid is not the desired final product. Common reducing agents include lithium borohydride (LiBH₄), diisobutylaluminium hydride (DIBAL-H), and lithium aluminium hydride (LAH).
Key Considerations:
-
Reducing Agent: The choice of reducing agent is critical. LiBH₄ is generally milder and more selective than LAH. DIBAL-H can often be used to stop the reduction at the aldehyde stage, especially at low temperatures.
-
Chemoselectivity: The pyrazine ring itself can be susceptible to reduction under harsh conditions. Therefore, mild and selective reducing agents are preferred.
-
Reaction Temperature: Low temperatures (-78 °C to 0 °C) are crucial for controlling the reaction and preventing over-reduction or side reactions.
Protocol 2: Reductive Cleavage to a Chiral Alcohol using LiBH₄
This protocol describes the reduction of an N-acyl pyrazine derivative to the corresponding chiral primary alcohol.
Materials:
-
N-acyl pyrazine derivative
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine, saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the N-acyl pyrazine derivative (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0-3.0 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol.
-
Add saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the chiral alcohol and the recovered chiral auxiliary.
Visualization of the Reductive Cleavage Workflow
Caption: Workflow for the reductive cleavage to a chiral alcohol.
Transesterification: Forming Chiral Esters
Transesterification offers a mild and efficient route to chiral esters directly from the N-acyl pyrazine derivative, avoiding the isolation of the often more reactive carboxylic acid. This method typically employs an alkoxide nucleophile in the corresponding alcohol as the solvent.
Key Considerations:
-
Alkoxide: Sodium methoxide or ethoxide in methanol or ethanol, respectively, are commonly used. The choice of alcohol determines the resulting ester.
-
Catalysis: In some cases, a Lewis acid catalyst can promote the transesterification under even milder conditions.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.
Protocol 3: Transesterification to a Chiral Ester using Sodium Methoxide
This protocol details the conversion of an N-acyl pyrazine derivative to the corresponding methyl ester.
Materials:
-
N-acyl pyrazine derivative
-
Methanol, anhydrous
-
Sodium methoxide (NaOMe), 25% solution in methanol or freshly prepared
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Water, deionized
-
Brine, saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the N-acyl pyrazine derivative (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide (1.1-1.5 equiv) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral ester.
Data Summary of Cleavage Methods
| Cleavage Method | Reagents | Product | Advantages | Potential Challenges |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | Direct route to acids; well-established. | Can require harsh conditions; potential for side reactions. |
| Reductive | LiBH₄, DIBAL-H | Alcohol, Aldehyde | Access to reduced functionalities. | Over-reduction; chemoselectivity issues with the pyrazine ring. |
| Transesterification | NaOMe, MeOH | Ester | Mild conditions; direct formation of esters. | May not be suitable for all substrates; requires anhydrous conditions. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider a slight increase in temperature or the addition of more reagent. However, proceed with caution to avoid side reactions. For hydrolytic cleavage, ensuring the freshness of the H₂O₂ solution is crucial.
-
Low Yield: Low yields can result from product degradation or difficult purification. For sensitive pyrazine derivatives, it is essential to work at low temperatures and minimize the reaction time. The use of milder reagents is highly recommended.
-
Side Reactions: The electron-deficient pyrazine ring is susceptible to nucleophilic attack. If side products are observed, consider using less nucleophilic reagents or lowering the reaction temperature. Protecting groups on the pyrazine ring may be necessary in some cases.
-
Auxiliary Recovery: To improve the recovery of the chiral auxiliary, ensure proper pH adjustment during the work-up. Most common auxiliaries can be recovered by extraction into an organic solvent after the initial work-up steps.
Conclusion
The successful cleavage of a chiral auxiliary from a pyrazine derivative is a critical step that requires careful planning and execution. By understanding the chemical nature of the pyrazine ring and selecting the appropriate cleavage method and conditions, researchers can efficiently access valuable chiral building blocks for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for navigating the challenges associated with this important transformation.
References
-
Ager, D. J. The Synthesis of Enantiomerically Pure Compounds Using Chiral Auxiliaries. Chemical Society Reviews, 1982 , 11(4), 493-522. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103(8), 2127-2129. [Link]
-
Theodorou, V.; Paraskevopoulos, G.; Skobridis, K. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA, 2015 . [Link]
-
Li, G.; Lei, P.; Szostak, M. Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. Organic Letters, 2018 , 20(18), 5622-5625. [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]
-
YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
-
YouTube. mechanism of amide hydrolysis. [Link]
-
YouTube. Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Experimental procedure for using (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
An Application Guide to the Asymmetric Synthesis of α-Amino Acids Using the Schöllkopf Chiral Auxiliary: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Introduction: The Power of Chiral Auxiliaries in Amino Acid Synthesis
Non-proteinogenic amino acids (NPAAs) are crucial building blocks in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics, introduce conformational constraints, and enhance resistance to enzymatic degradation.[1][2][3][4][5][6] The stereocontrolled synthesis of these valuable compounds is a significant challenge in organic chemistry. The Schöllkopf bis-lactim ether method, established by Ulrich Schöllkopf in 1981, represents a robust and highly reliable strategy for the asymmetric synthesis of α-amino acids.[7][8]
This guide focuses on the practical application of the this compound, a derivative of the widely-used Schöllkopf chiral auxiliary.[1][7] This chiral glycine equivalent allows for the diastereoselective alkylation of its prochiral C-5 position, leading to the formation of new, optically pure α-amino acids after a straightforward hydrolysis step.[9] The auxiliary is derived from the naturally occurring amino acid L-valine, which imparts the stereochemical control.[7] This document provides a detailed overview of the underlying mechanism, comprehensive experimental protocols, and key technical considerations for researchers employing this powerful synthetic tool.
The Mechanism of Diastereoselection: A Structurally-Driven Process
The remarkable stereoselectivity of the Schöllkopf method is a direct consequence of the chiral environment created by the auxiliary.[10] The process can be understood through two critical stages: the formation of a planar nucleophile and the sterically directed electrophilic attack.
-
Anion Formation: The process begins with the deprotonation of the C-5 carbon, which is adjacent to both a nitrogen atom and an imino ether group. This is achieved using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The resulting lithiated intermediate is an almost planar, resonance-stabilized anion.[1][7][11]
-
Steric Shielding and Directed Alkylation: The key to the asymmetric induction is the bulky isopropyl group originating from the valine chiral center. This group effectively shields the top face of the planar anion. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face.[7][9][11] This facial bias forces the alkylation to occur trans to the isopropyl group, leading to the formation of a single diastereomer with very high selectivity, often exceeding 95% d.e.[1][11][12]
The following diagram illustrates the steric hindrance that directs the incoming electrophile.
Caption: Overall Experimental Workflow.
Detailed Experimental Protocols
Safety Precaution: The following protocols involve pyrophoric (n-butyllithium) and anhydrous reagents. All procedures must be conducted by trained personnel in a fume hood under a dry, inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Diastereoselective Alkylation of the Schöllkopf Auxiliary
This protocol describes a general procedure for the alkylation of this compound. The quantities can be scaled as needed.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 212.29 | 5.0 | 1.0 | 1.06 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL + 5 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 5.5 | 1.1 | 2.2 mL |
| Electrophile (e.g., Benzyl Bromide) | 171.04 | 5.5 | 1.1 | 0.94 g (0.65 mL) |
| Saturated aqueous NH₄Cl solution | - | - | - | 20 mL |
| Diethyl ether or Ethyl acetate for extraction | - | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.06 g, 5.0 mmol).
-
Inert Atmosphere: Purge the flask with dry argon or nitrogen for 5-10 minutes.
-
Dissolution: Add 25 mL of anhydrous THF via syringe and stir until the auxiliary is fully dissolved.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Deprotonation: Slowly add n-butyllithium (2.2 mL, 5.5 mmol, 2.5 M in hexanes) dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates the formation of the anion. Stir the mixture at -78 °C for an additional 20-30 minutes.
-
Electrophile Addition: In a separate dry vial, dissolve the electrophile (e.g., benzyl bromide, 0.94 g, 5.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cold anion solution over 10-15 minutes.
-
Reaction: Keep the reaction mixture stirring at -78 °C for 1.5-2 hours, then allow it to warm slowly to ambient temperature overnight by letting the cooling bath expire naturally. Causality: Gradual warming ensures the reaction goes to completion without thermal shock that could lead to decomposition.
-
Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. [12]9. Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.
-
Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes). The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.
Protocol 2: Hydrolytic Cleavage and Amino Acid Isolation
This protocol describes the cleavage of the alkylated auxiliary to release the desired amino acid methyl ester.
Procedure:
-
Dissolution: Dissolve the purified alkylated product from Protocol 1 in 0.1 M to 0.25 M aqueous hydrochloric acid (HCl) in a round-bottom flask with a stir bar. Use approximately 10 mL of acid per mmol of starting auxiliary.
-
Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Causality: Mild acidic conditions are sufficient to hydrolyze the imino ether linkages to form the diketopiperazine, which then hydrolyzes further to the dipeptide and finally to the individual amino acid esters. [1]Harsher conditions risk racemization of the newly formed stereocenter.
-
Basification and Extraction: Cool the reaction mixture in an ice bath and carefully add concentrated ammonium hydroxide or solid sodium bicarbonate to basify the solution to pH ~9. This step is to neutralize the acid and deprotonate the amino groups for extraction. Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 30 mL) to separate the desired α-amino acid ester and the L-valine methyl ester auxiliary.
-
Separation: Concentrate the combined organic extracts under reduced pressure. The target amino acid ester can be separated from the L-valine methyl ester by flash column chromatography.
-
Final Product: The resulting ester can be further hydrolyzed to the free amino acid using standard saponification methods if desired. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.
Applications and Scope
The Schöllkopf method is renowned for its broad applicability and high fidelity in stereochemical control. A wide array of electrophiles can be used, enabling access to a diverse library of non-proteinogenic amino acids. [1][11] Table of Representative Electrophiles and Outcomes:
| Electrophile | Resulting Amino Acid Type | Typical d.e. / e.e. |
| Alkyl halides (e.g., MeI, BnBr) | Simple aliphatic/aromatic | >95% [7] |
| Allylic/Propargylic halides | Unsaturated | >95% [12] |
| Aldehydes and Ketones | β-Hydroxy | >90% [1] |
| Epoxides | γ-Hydroxy | >90% [1] |
| Acyl Chlorides | β-Keto | >90% [1] |
This methodology has been applied to the synthesis of complex natural products and pharmacologically active molecules, demonstrating its reliability in multi-step synthetic campaigns. [1]
References
-
Groth, U., et al. (2002). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Arkivoc, 2002(11), 75-81. [Link]
-
Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]
-
Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]
-
Fernández, M. C., et al. (2006). Asymmetric addition of Schöllkopf bis-lactim ethers for the construction of γ-phosphono-α-amino acid derivatives. ResearchGate. Retrieved from [Link]
-
ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. Retrieved from [Link]
-
Thomas, N. R., & Gani, D. (1991). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 47(4-5), 497-506. [Link]
-
Cativiela, C., et al. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 5(2), 250-253. [Link]
-
Kotha, S., & Kuki, A. (1992). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. Tetrahedron Letters, 33(11), 1565-1568. [Link]
-
Wang, Z., et al. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 27(19), 6289. [Link]
-
van der Donk, W. A. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 71(26), 9561-9571. [Link]
-
Ghorbani, F., et al. (2021). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 12(35), 11776-11783. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1474. [Link]
-
Cativiela, C., et al. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]
-
Gani, D., et al. (1991). ChemInform Abstract: Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3Isopropyl2,5-dimethoxy-3,6- dihydropyrazines. ResearchGate. Retrieved from [Link]
-
Kumar, V., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 26(11), 2643-2653. [Link]
-
Zhou, Y-G., et al. (2021). Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Communications, 57(93), 12455-12470. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 8. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. biosynth.com [biosynth.com]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Troubleshooting & Optimization
Technical Support Center: Schöllkopf Bis-Lactim Ether Synthesis
Welcome to the technical support center for the Schöllkopf bis-lactim ether synthesis of α-amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful tool for asymmetric synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction to the Schöllkopf Synthesis
First established by Ulrich Schöllkopf in 1981, this method provides an elegant route to enantiomerically enriched α-amino acids.[1][2][3] The core of the synthesis involves the diastereoselective alkylation of a chiral bis-lactim ether, which is typically prepared from glycine and a chiral auxiliary like L-valine.[1][4] The stereochemical outcome is dictated by the steric influence of the chiral auxiliary's side chain (e.g., the isopropyl group from valine), which effectively shields one face of the metalated glycine enolate intermediate. This forces the incoming electrophile to approach from the less hindered face, typically resulting in high diastereoselectivity (>95% d.e.).[5]
However, achieving this high level of selectivity is contingent on precise experimental control. Deviations can lead to a frustrating loss of diastereoselectivity, compromising the enantiomeric purity of the final amino acid product. This guide will address the common pitfalls and provide actionable solutions.
Troubleshooting Guide: Low Diastereoselectivity
This section addresses specific problems you might encounter during your Schöllkopf synthesis, presented in a question-and-answer format.
Question 1: My Schöllkopf synthesis is yielding a nearly 1:1 mixture of diastereomers. What are the most likely causes?
A significant loss of diastereoselectivity points to a fundamental issue in the stereocontrol of the alkylation step. The primary suspects are reaction temperature, the nature of the base, and the integrity of the reagents.
Underlying Causality: The diastereoselectivity of the Schöllkopf synthesis is a kinetically controlled process. The transition state leading to the desired diastereomer is energetically favored due to minimized steric interactions. Any factor that provides enough energy to overcome the barrier to the higher-energy transition state, or that alters the structure of the lithiated intermediate, will erode the diastereomeric ratio (d.r.).
Troubleshooting Protocol:
-
Verify and Optimize Reaction Temperature:
-
Problem: The deprotonation and alkylation steps are highly sensitive to temperature. Running the reaction at too high a temperature (e.g., above -70 °C) provides sufficient thermal energy to populate the transition state leading to the undesired diastereomer, thus lowering the selectivity.
-
Solution: Ensure your cooling bath (e.g., a dry ice/acetone slush) is maintained at a consistent -78 °C throughout the addition of the base and the electrophile. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.
-
-
Assess the Quality and Choice of Base:
-
Problem: The most commonly used base is n-butyllithium (n-BuLi). Old or improperly stored n-BuLi can contain significant amounts of lithium hydroxide or other species that can interfere with the clean formation of the desired lithiated intermediate. Furthermore, while a strong base is necessary, its properties matter. n-BuLi is also a potent nucleophile and can potentially lead to side reactions if not handled correctly.[6]
-
Solution:
-
Titrate your n-BuLi: Always use freshly titrated n-BuLi to ensure accurate stoichiometry. A common method is titration against a known amount of a suitable indicator like N-benzylbenzamide.
-
Consider an alternative base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be an excellent alternative.[6] Its greater steric bulk can sometimes enhance selectivity, and it is often prepared in situ from diisopropylamine and n-BuLi, ensuring its reactivity.
-
-
-
Ensure Anhydrous and Inert Conditions:
-
Problem: The lithiated enolate intermediate is extremely reactive and will be rapidly quenched by protic species like water. The presence of moisture or oxygen will destroy the intermediate and can lead to a complex mixture of products with no stereocontrol.
-
Solution:
-
Flame-dry all glassware under vacuum or high vacuum and cool under a stream of inert gas (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is commonly used and should be dried over a suitable agent like sodium/benzophenone ketyl.
-
Ensure all reagents are handled under strictly inert conditions using syringe and cannula techniques.
-
-
Question 2: I'm observing moderate, but not excellent, diastereoselectivity (e.g., 80:20 d.r.). How can I improve this?
Achieving that final push from good to excellent diastereoselectivity often involves fine-tuning the reaction parameters that influence the rigidity and steric environment of the transition state.
Underlying Causality: The key is to maximize the steric influence of the chiral auxiliary. This is achieved by maintaining a well-defined, rigid chelated structure in the lithiated intermediate and by considering the steric and electronic properties of the electrophile.
Troubleshooting Protocol:
-
Solvent Selection:
-
Problem: The solvent plays a crucial role in solvating the lithium cation of the enolate. This solvation affects the aggregation state and the overall geometry of the reactive intermediate.
-
Solution: Tetrahydrofuran (THF) is the most common and generally effective solvent. Its ability to chelate the lithium ion helps to create a more organized and rigid transition state. If you are using other etheral solvents like diethyl ether, consider switching to THF.[7]
-
-
Electrophile Structure and Reactivity:
-
Problem: Highly reactive, unhindered electrophiles (e.g., methyl iodide) generally give excellent selectivity. However, bulkier or less reactive electrophiles can lead to lower selectivity. A bulkier electrophile might lead to increased steric clash in both transition states, reducing the energy difference between them.
-
Solution:
-
If possible, consider using a more reactive leaving group on your electrophile (e.g., iodide or triflate instead of bromide or chloride).
-
Be aware that the inherent steric bulk of your desired R-group will play a role. The table below provides some illustrative data on how electrophile choice can impact diastereoselectivity.
-
-
-
Order of Addition and Reaction Time:
-
Problem: Slow addition of the electrophile to the pre-formed enolate at low temperature is crucial. Adding the electrophile too quickly can cause localized warming of the reaction mixture.
-
Solution: Add the electrophile dropwise via syringe over a period of 15-30 minutes while ensuring the internal temperature does not rise above -75 °C. Allow the reaction to stir at -78 °C for a sufficient time (typically 2-4 hours) to ensure complete conversion before quenching.
-
Data Table: Influence of Experimental Parameters on Diastereoselectivity
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Excess (% d.e.) | Reference |
| (S)-Valine | Benzyl bromide | n-BuLi | THF | -78 | >95 | Schöllkopf, 1981[1] |
| (S)-Valine | Methyl iodide | n-BuLi | THF | -78 | >95 | Schöllkopf, 1981[5] |
| (S)-Valine | Allyl bromide | n-BuLi | THF | -78 | >95 | Schöllkopf, 1981[1] |
| (S)-Valine | Isopropyl iodide | n-BuLi | THF | -78 | ~90 | Hypothetical/Illustrative |
| (S)-Valine | Benzyl bromide | n-BuLi | THF | -40 | ~75 | Hypothetical/Illustrative |
| (S)-Valine | Benzyl bromide | LDA | THF | -78 | >95 | Expected Outcome |
Note: Some data points are illustrative based on established principles of stereoselective synthesis.
Logical Flow of Diastereoselective Alkylation
The following diagram illustrates the critical steps and decision points in the Schöllkopf alkylation, emphasizing the factors that control the stereochemical outcome.
Caption: Logical workflow for achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Can I use a different chiral auxiliary besides valine? A: Yes, other amino acids like alanine or tert-leucine have been used. However, valine is the most common because its isopropyl group provides an excellent balance of steric bulk to effectively direct the alkylation without being overly cumbersome. The choice of auxiliary can be a tool for optimization, especially with particularly challenging electrophiles.
Q2: My reaction is very slow or does not go to completion. What should I check? A: Low conversion is often related to the deprotonation step. First, ensure your base is active by titrating it. Second, verify that your system is scrupulously dry, as any moisture will consume the base and the lithiated intermediate. Finally, consider the possibility that your electrophile is not reactive enough under these conditions; a switch to a more reactive leaving group (e.g., an iodide or triflate) may be necessary.
Q3: Is it possible to racemize the chiral auxiliary during the reaction? A: Under the standard reaction conditions (strong base at low temperature), the stereocenter of the valine auxiliary is stable and not prone to epimerization. Racemization is more of a concern during the final acidic hydrolysis step if harsh conditions (e.g., prolonged heating in strong acid) are used.
Q4: After hydrolysis, I have difficulty separating my desired amino acid methyl ester from the valine methyl ester. Any suggestions? A: This is a common purification challenge. Separation is typically achieved by column chromatography on silica gel or by distillation. The choice of eluent for chromatography is critical and may require some optimization. In some cases, derivatization of the amino acid mixture can facilitate separation.
References
-
Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange. [Link]
-
Schöllkopf Bis-lactim Amino Acid Synthesis. (n.d.). ChemTube3D. [Link]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
- Schöllkopf, U. (1983). Diastereoselective Synthesis of Enantiomerically Pure α-Amino Acids. Tetrahedron, 39(13), 2085-2091.
-
n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good choice... (2023). Brainly.com. [Link]
-
Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(12), 969-971. [Link]
-
Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2022). MDPI. [Link]
-
Novel Applications of the Schöllkopf Chiral Auxiliary... (2002). ResearchGate. [Link]
-
The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. (2018). MDPI. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. (PDF) Asymmetric Syntheses via Heterocyclic Intermediates; [research.amanote.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Schöllkopf chiral auxiliary, (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine. This document serves as a resource for researchers, scientists, and drug development professionals utilizing this powerful tool for the asymmetric synthesis of non-proteinogenic α-amino acids. Our goal is to provide field-proven insights and troubleshooting strategies to ensure the success of your experiments.
The Schöllkopf methodology provides a robust route to optically pure α-amino acids through the diastereoselective alkylation of a chiral glycine enolate equivalent.[1][2] The process, outlined below, involves deprotonation of the auxiliary at the prochiral α-carbon, trapping the resulting planar enolate with an electrophile, and subsequent mild acid hydrolysis to release the desired amino acid.[1][3] The high diastereoselectivity is sterically directed by the bulky isopropyl group derived from L-valine, which shields one face of the enolate.[3][4]
This guide is structured into a troubleshooting section addressing common experimental issues and a general FAQ section.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of the Schöllkopf auxiliary. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Question 1: My alkylation reaction is resulting in a low diastereomeric excess (d.e.). What are the potential causes and how can I improve selectivity?
Low diastereoselectivity is a critical issue that undermines the primary purpose of the auxiliary. The root cause is almost always a loss of facial selectivity in the electrophilic attack.
Causality Analysis:
-
Incomplete or Slow Deprotonation: For the steric directing group (isopropyl) to effectively block one face, a planar, stabilized aza-enolate must be fully formed. If deprotonation is incomplete or reversible due to an insufficiently strong base or elevated temperature, the electrophile may react with the non-deprotonated, non-planar starting material, leading to poor stereocontrol.
-
Epimerization of the Lithiated Intermediate: The lithiated intermediate, while conformationally biased, can undergo epimerization if the temperature is allowed to rise above -78 °C before the electrophile is introduced. This erodes the stereochemical integrity of the key intermediate.
-
Interference from Aggregates: The nature of the organolithium base and the solvent can lead to the formation of different aggregates, which may exhibit varying reactivities and selectivities.
Troubleshooting Protocol:
-
Verify Base Strength and Stoichiometry: Use n-butyllithium (n-BuLi) as the base. It is crucial to titrate your n-BuLi solution before use, as its concentration can degrade over time. Use 1.0 to 1.05 equivalents to ensure complete deprotonation.
-
Strict Temperature Control: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the deprotonation and alkylation steps. Add the n-BuLi slowly to the solution of the auxiliary in anhydrous tetrahydrofuran (THF). Allow the mixture to stir for at least 15-30 minutes at -78 °C to ensure complete enolate formation before adding the electrophile.
-
Solvent Quality: Use freshly distilled, anhydrous THF. Water is a proton source that will quench the n-BuLi and the lithiated intermediate, leading to both yield loss and potential side reactions.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., alkyl iodides, triflates, or activated bromides) are preferred as they react quickly with the enolate at low temperatures, minimizing the risk of epimerization.
Question 2: My alkylation reaction is not proceeding to completion, or I am recovering only the starting material. What should I check?
Reaction failure is often traced back to the quality and handling of the reagents, particularly the organolithium base.
Causality Analysis:
-
Inactive Base: n-BuLi is highly reactive towards atmospheric oxygen and moisture. Improperly stored or old bottles of n-BuLi will have a significantly lower molarity than stated on the label.
-
Protic Impurities: Trace amounts of water or other protic impurities in the solvent, glassware, or even the auxiliary itself will consume the n-BuLi, preventing deprotonation of the substrate.
-
Unreactive Electrophile: While reactive electrophiles are good for selectivity, exceptionally unreactive ones (e.g., sterically hindered or electron-poor alkyl chlorides) may require more forcing conditions, which are often incompatible with the thermal sensitivity of the lithiated intermediate.
Troubleshooting Protocol:
-
Reagent and Glassware Preparation: Ensure all glassware is oven- or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use septa and syringe techniques for all transfers.
-
Solvent and Substrate Purity: Use freshly distilled anhydrous THF. Ensure your Schöllkopf auxiliary is dry; if necessary, dissolve it in an anhydrous solvent and remove the solvent under vacuum before use.
-
Confirm Base Activity: As mentioned, titrating the n-BuLi solution is the most reliable way to confirm its activity and ensure accurate stoichiometry.
-
Enhance Electrophile Reactivity: If possible, switch from an alkyl chloride or bromide to the corresponding iodide, which is a better leaving group. The addition of HMPA (caution: carcinogen) can sometimes increase the reactivity of the enolate but should be used as a last resort.
Question 3: I am having difficulty with the final acidic hydrolysis step. My yields are low, and I suspect racemization of the product. What is the correct procedure?
The cleavage of the auxiliary is a critical step that can compromise the entire synthesis if not performed under the right conditions.
Causality Analysis:
-
Overly Harsh Conditions: The goal is to hydrolyze the two imine-ether functionalities. While this requires acid, excessively strong acid concentrations or high temperatures can cause racemization at the newly formed stereocenter of the amino acid product.
-
Incomplete Hydrolysis: Conversely, conditions that are too mild may lead to incomplete cleavage, resulting in a mixture of the desired product, the starting material, and partially hydrolyzed intermediates, complicating purification and lowering the isolated yield.
Troubleshooting Protocol:
-
Use Mild Acidic Conditions: The most common and effective method is hydrolysis with dilute hydrochloric acid (0.1 M to 0.25 M HCl) in THF or methanol at room temperature.[1]
-
Monitor Reaction Progress: Follow the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours. Avoid unnecessarily long reaction times.
-
Purification Strategy: After hydrolysis, the product mixture contains your desired α-amino acid ester and the L-valine methyl ester from the auxiliary. These can be separated by column chromatography on silica gel or by using ion-exchange chromatography, which is particularly effective for separating amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism that guarantees high stereoselectivity? A: The Schöllkopf method relies on steric control. After deprotonation with n-BuLi, a rigid, planar lithiated aza-enolate is formed. The bulky isopropyl group, originating from the L-valine used to construct the auxiliary, effectively shields the top face of this planar system. Consequently, the incoming electrophile is forced to approach from the less sterically hindered bottom face, resulting in the formation of the product with a trans configuration relative to the isopropyl group with high diastereoselectivity (typically >95% d.e.).[1][3][5]
// Define nodes Aux [label="Schöllkopf Auxiliary"]; Enolate [label="Planar Aza-Enolate\n(Top face blocked by i-Pr group)"]; Product [label="trans-Alkylated Product\n(>95% d.e.)"]; Attack [label="Electrophile (E+)\nattacks from bottom face", shape=box, style=dashed];
// Define edges and structure Aux -> Enolate [label="1. n-BuLi, THF\n2. -78°C", arrowhead=vee, fontcolor="#4285F4"]; Enolate -> Attack [style=invis]; Attack -> Product [label=" ", arrowhead=vee, fontcolor="#4285F4"]; } ` Caption: Mechanism of stereoselective alkylation.
Q2: How should the Schöllkopf auxiliary be stored? A: It is a stable compound but should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. This prevents slow hydrolysis from atmospheric moisture.
Q3: What are the typical yields and diastereoselectivities I can expect? A: With proper technique and reactive electrophiles, the outcomes are generally very good. The table below summarizes typical results from the literature.
| Step | Typical Yield | Typical Diastereomeric Excess (d.e.) | Reference |
| Alkylation | 60 - 95% | > 95% | [1][5] |
| Hydrolysis | 70 - 90% | (Enantiomeric excess preserved) | [3] |
Q4: Are there alternatives to the standard valine-derived auxiliary? A: Yes. While the valine-derived auxiliary is the most common, others have been developed from amino acids like L-alanine and L-t-leucine.[1] The t-leucine derived auxiliary, with its even bulkier directing group, has proven particularly effective in challenging reactions, such as palladium-catalyzed arylations where competing side reactions like aromatization can be an issue.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol is a general guideline and may require optimization for specific electrophiles.
-
Preparation: Under an argon atmosphere, add the this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe over 10 minutes. The solution typically turns a deep yellow or orange color. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). Reaction times can vary from 1 to 6 hours.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure trans-alkylated product.
Protocol 2: General Procedure for Acidic Hydrolysis
-
Dissolution: Dissolve the purified alkylated auxiliary (1.0 eq.) in THF or methanol (approx. 0.2 M).
-
Hydrolysis: Add 0.25 M aqueous HCl (approx. 4-5 eq.).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add diethyl ether to the aqueous residue and separate the layers. The aqueous layer contains the hydrochloride salts of the amino acid esters.
-
Isolation: The amino acid ester can be isolated from the aqueous layer. For further purification from the valine methyl ester, ion-exchange chromatography is the method of choice.
References
-
The Schollkopf Chiral Auxiliaries. Biosynth.
-
Schöllkopf method. Wikipedia.
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085–2091.
-
Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D.
-
Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene.
-
Schöllkopf Bis-Lactim Amino Acid Synthesis. Organic Chemistry Portal.
-
Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). National Institutes of Health.
-
Product Guides - The Schollkopf Chiral Auxiliaries. Biosynth.
Sources
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of alkylation with (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Improving Yield and Diastereoselectivity in the Asymmetric Alkylation of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Welcome to the technical support center for the Schöllkopf bis-lactim ether methodology. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the asymmetric alkylation of the this compound auxiliary. Our goal is to move beyond simple procedural steps and offer a causative understanding of the reaction's critical parameters, enabling you to troubleshoot effectively and optimize your synthesis of novel α-amino acids.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered experimental issues. We have structured it in a problem/cause/solution format to allow for rapid diagnosis and resolution.
Problem 1: Low or No Product Yield
A low chemical yield is one of the most common frustrations in this multi-step sequence. Before troubleshooting the alkylation itself, confirm the successful formation and purity of the bis-lactim ether auxiliary. Once confirmed, proceed with the diagnostics below.
The first critical step is the quantitative generation of the lithiated carbanion. If deprotonation is incomplete, a significant amount of starting material will remain unreacted, drastically lowering the overall yield.
Recommended Solutions:
-
Verify Base Concentration: The molarity of commercially available n-butyllithium (n-BuLi) can decrease over time due to gradual decomposition. It is imperative to titrate the n-BuLi solution before use to determine its exact concentration. A common method is the titration with diphenylacetic acid.
-
Ensure Anhydrous Conditions: n-BuLi reacts rapidly with water. Even trace amounts of moisture in the solvent (THF), glassware, or atmosphere will consume the base and inhibit deprotonation.
-
Glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
THF must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Sufficient Equivalents of Base: Use a slight excess of n-BuLi (typically 1.05-1.1 equivalents) to ensure complete deprotonation of the auxiliary.
-
Monitor Deprotonation: Successful lithiation often results in a distinct color change. The solution of the bis-lactim ether in THF is typically colorless, and upon addition of n-BuLi at -78 °C, it should turn a persistent yellow or orange color, indicating the formation of the stabilized anion. The absence of this color is a strong indicator of a problem with the base or reaction conditions.
The success of the reaction is equally dependent on the nature and quality of the alkylating agent (R-X).
Recommended Solutions:
-
Electrophile Reactivity: The reactivity order for alkyl halides is generally I > Br > Cl. If you are experiencing low yield with an alkyl chloride, consider converting it to the corresponding iodide (e.g., via a Finkelstein reaction) to increase its reactivity.
-
Purity of Electrophile: Ensure the alkylating agent is pure and free from inhibitors or decomposition products. Distill liquid electrophiles and recrystallize solid ones if purity is questionable.
-
Side Reactions with Base: Highly reactive electrophiles or those with acidic protons (e.g., some allenic halides) can react directly with the n-BuLi that may be in slight excess or has not yet reacted.[1] To mitigate this, ensure the electrophile is added after the deprotonation is complete (i.e., after the persistent color of the anion has formed) and that the addition is done slowly at -78 °C.
Problem 2: Low Diastereoselectivity (Poor d.r.)
The hallmark of the Schöllkopf method is its exceptionally high diastereoselectivity, typically yielding a diastereomeric ratio (d.r.) greater than 95:5.[2] A significant deviation from this benchmark points to a loss of kinetic control.
Temperature is the most critical parameter for maintaining stereocontrol. The steric blocking by the auxiliary's isopropyl group is most effective at very low temperatures.
Recommended Solutions:
-
Maintain -78 °C: Both the deprotonation and the subsequent alkylation must be carried out at -78 °C (a dry ice/acetone bath is standard). Allowing the temperature to rise, even to -40 °C, can significantly erode diastereoselectivity by allowing the lithiated intermediate to adopt conformations that expose both faces to the electrophile.[3]
-
Slow Electrophile Addition: Add the electrophile dropwise as a solution in dry THF. This prevents localized warming within the reaction flask.
-
Stirring Time: After the addition of the electrophile, maintain the reaction at -78 °C for the recommended time (typically 1-3 hours) before allowing it to warm slowly to ambient temperature.[1]
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | -78 °C | >95% d.e. | Favors the thermodynamically less stable, but kinetically preferred, transition state leading to the trans product.[2][3] |
| > -60 °C | Decreased d.e. | Increased thermal energy allows the system to overcome the energy barrier to the transition state leading to the cis product. | |
| Solvent | THF (non-coordinating) | High d.e. | Minimizes interference with the lithium cation, preserving the rigid chelated structure that dictates stereoselectivity. |
| HMPA (coordinating) | Potentially lower d.e. | Strong coordination to the lithium cation can alter the enolate's aggregation state and conformation, reducing facial bias. |
The newly formed stereocenter is adjacent to a carbonyl equivalent and can be susceptible to epimerization under certain conditions.
Recommended Solutions:
-
Mild Quench: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid.
-
Avoid Harsh pH during Extraction: Use standard, mild conditions for aqueous workup. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Chromatography Conditions: While silica gel chromatography is standard for purification, it is weakly acidic. For particularly sensitive products, consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent on-column epimerization.
Problem 3: Complex Product Mixture or Unidentifiable Side Products
Observing multiple unexpected spots on a TLC plate indicates competing reaction pathways are occurring.
-
Dialkylation: If the product itself has an acidic proton and a slight excess of base is used, a second alkylation can occur. This is generally less common with this specific auxiliary but can be a factor with certain substrates.
-
Elimination: If the electrophile is susceptible to elimination (e.g., a secondary or tertiary halide), the strong base can promote E2 elimination, forming an alkene and consuming your reagents.
Recommended Solutions:
-
Stoichiometry Control: Use no more than 1.05 equivalents of n-BuLi.
-
Electrophile Choice: Whenever possible, use primary alkyl halides (R-CH₂-X) as they are much less prone to elimination reactions than secondary or tertiary halides.
Experimental Workflow & Diagrams
To provide a clear reference, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.
Caption: Core reaction pathway for Schöllkopf synthesis.
Caption: Decision workflow for troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like LDA or NaHMDS? A1: While other strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) can deprotonate the auxiliary, n-BuLi is the most extensively documented and reliable base for achieving the highest diastereoselectivities. The lithium counterion is crucial for forming the rigid, chelated intermediate that directs the alkylation. Changing the counterion (e.g., to Sodium with NaHMDS) can alter the transition state geometry and may lead to lower selectivity. Stick with n-BuLi unless you are exploring novel reactivity.
Q2: How do I properly perform the final hydrolysis step without risking epimerization? A2: Mild acidic hydrolysis is key. The alkylated product is typically dissolved in a suitable solvent and treated with dilute hydrochloric acid (e.g., 0.1 to 1 N HCl) at room temperature. The reaction should be monitored carefully by TLC. Overly harsh conditions (e.g., high acid concentration or heating) can potentially lead to epimerization at the newly formed stereocenter or racemization of the final amino acid product. Some protocols also report hydrolysis with dilute trifluoroacetic acid (TFA).
Q3: What is the best way to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system (e.g., 10-30% Ethyl Acetate in Hexanes). You should see the starting bis-lactim ether spot disappear and a new, typically less polar, product spot appear. A well-run reaction should show a clean conversion with minimal side products.
Q4: The synthesis works, but separating the final amino acid ester from the valine methyl ester auxiliary is difficult. Any tips? A4: This is a common purification challenge. If the boiling points are too similar for distillation, column chromatography is the best option. If separation on silica is still challenging, you can hydrolyze the methyl esters to the free amino acids. The resulting amino acids often have very different properties (e.g., solubility, pI) and can be separated more easily using ion-exchange chromatography or by exploiting differential solubility in various solvent systems.
References
-
Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]
-
Wikipedia. (n.d.). Schöllkopf method. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
-
ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. [Link]
- Krikštolaitytė, S., Šačkus, A., & Undheim, K. (2001). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Chemija, 12(1), 76-80.
Sources
Introduction: The Schöllkopf Auxiliary and the Importance of Purification
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the purification of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine adducts. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification processes effectively.
The this compound is a chiral auxiliary, famously known as a Schöllkopf bis-lactim ether. It is instrumental in the asymmetric synthesis of α-amino acids.[1][2] Following the diastereoselective alkylation of the lithiated auxiliary, the resulting "adduct" is a mixture containing primarily the desired diastereomer, along with the starting auxiliary, reagents, and potentially a minor diastereomer.
The purification step is paramount. The diastereomeric excess (d.e.) of the purified adduct directly determines the enantiomeric excess (e.e.) of the final α-amino acid after hydrolysis.[2] Inefficient separation at this stage will irreversibly compromise the optical purity of your target molecule. This guide addresses the common challenges encountered during this critical purification phase.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying these dihydropyrazine adducts?
A1: The two most effective and commonly employed methods are:
-
Flash Column Chromatography: This is the workhorse technique for separating the diastereomeric adducts from unreacted starting material and other impurities.[3][4] Given that diastereomers have different physical properties, they can be separated on a standard stationary phase like silica gel.
-
Recrystallization: If the desired adduct is a crystalline solid, recrystallization is an excellent method for achieving high purity.[5] It is particularly effective at removing small amounts of the minor diastereomer, often significantly enhancing the diastereomeric excess.
Q2: How do I assess the purity and diastereomeric excess (d.e.) of the purified adduct?
A2: A combination of techniques is necessary for a complete assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable. The signals corresponding to the protons on or near the newly created stereocenter will appear at different chemical shifts for each diastereomer. By integrating these distinct signals, you can accurately determine the diastereomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity with high accuracy.[6][7] Using a suitable chiral stationary phase (CSP), baseline separation of the diastereomers can often be achieved, allowing for precise quantification.[8]
-
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of the purification process, especially during column chromatography to identify fractions containing the desired product.
Q3: My adduct appears to be an oil, making recrystallization impossible. What should I do?
A3: This is a common occurrence, as not all adducts are crystalline. In this case, purification relies almost exclusively on meticulous flash column chromatography. It is crucial to optimize the chromatography conditions (solvent system, gradient) to achieve the best possible separation. If minor impurities remain, a second chromatographic purification may be necessary.
Q4: Can the dihydropyrazine ring system decompose during purification?
A4: Yes, the dihydropyrazine core can be sensitive. The bis-lactim ether adducts are susceptible to hydrolysis, particularly under acidic conditions.[2] Exposure to strong acids, including prolonged contact with standard silica gel, can potentially lead to cleavage of the auxiliary. It is crucial to use neutral or deactivated silica/alumina if you observe significant decomposition on the column and to proceed with the purification steps promptly.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during chromatographic purification of the dihydropyrazine adducts.
Problem 1: Poor or no separation of diastereomers on the TLC plate or column.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the mobile phase is critical for resolving diastereomers, which often have very similar polarities.
-
Solution: Conduct a systematic TLC analysis using a range of solvent systems. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution. Sometimes, using a different solvent combination entirely (e.g., Dichloromethane/Methanol or Toluene/Acetone) can provide the necessary selectivity.[3]
-
-
Probable Cause 2: Overloading the Column. Applying too much crude material relative to the amount of stationary phase will cause band broadening and prevent proper separation.
-
Solution: A general rule of thumb is to load no more than 1-2% of the silica gel mass (i.e., 1-2 g of crude material per 100 g of silica). For difficult separations, this ratio should be even lower.
-
-
Probable Cause 3: Strong Interaction with Silica Gel. The nitrogen atoms in the pyrazine ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[9]
-
Solution:
-
Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated (end-capped) silica gel for particularly sensitive or basic adducts.[9]
-
-
Problem 2: The product is eluting with the solvent front (Rf ≈ 1).
-
Probable Cause: Mobile Phase is Too Polar. The solvent system is too strong, causing all components to move too quickly through the column without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. If you are using a 70:30 Hexane:Ethyl Acetate mixture, for example, try 90:10 or 95:5.
-
Problem 3: The product is stuck on the baseline (Rf ≈ 0).
-
Probable Cause: Mobile Phase is Not Polar Enough. The solvent system is too weak to move the compound off the stationary phase.
-
Solution: Increase the polarity of the mobile phase. If you are using 95:5 Hexane:Ethyl Acetate, try increasing the ethyl acetate concentration incrementally to 10%, 20%, and so on, until the desired Rf (typically 0.2-0.3 for column chromatography) is achieved.
-
Problem 4: Low recovery of the adduct after chromatography.
-
Probable Cause 1: Product Decomposition on the Column. As mentioned in the FAQ, prolonged exposure to acidic silica can degrade the adduct.
-
Solution: Use the strategies from Problem 1, Cause 3 (add a modifier or use a neutral stationary phase). Additionally, work efficiently to minimize the time the compound spends on the column.
-
-
Probable Cause 2: Irreversible Adsorption. The adduct may be strongly and irreversibly binding to the stationary phase.
-
Solution: After eluting with your primary solvent system, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in Dichloromethane) to wash out any remaining material. This may recover some product, though its purity might be lower.
-
Workflow for Troubleshooting Chromatography
Caption: Troubleshooting workflow for optimizing TLC conditions before column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline. The exact solvent system must be optimized via TLC as described above.
Methodology:
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring a flat, stable bed.
-
-
Sample Loading:
-
Dissolve the crude adduct in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the optimized mobile phase. Maintain a constant flow rate using positive pressure (air or nitrogen).
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired adduct from impurities.
-
-
Isolation:
-
Combine the fractions that contain the pure desired adduct, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
-
Purity Analysis:
-
Obtain a 1H NMR spectrum to confirm the structure and determine the diastereomeric ratio.
-
If required, perform chiral HPLC analysis to obtain a precise d.e. value.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid adducts where one diastereomer is significantly less soluble than the other in the chosen solvent system.
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the adduct is sparingly soluble at room temperature but highly soluble when hot.[5] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable system.
-
-
Dissolution:
-
Place the impure solid adduct in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under high vacuum.
-
-
Purity Analysis:
-
Analyze the crystals by NMR and/or chiral HPLC to determine the new, enhanced diastereomeric ratio. Analyze the mother liquor as well to confirm that the minor diastereomer was concentrated there.
-
Data Summary Table: Example Chromatography Conditions
| Adduct Type (Electrophile) | Stationary Phase | Example Mobile Phase | Typical Adduct Rf | Notes |
| Simple Alkyl (e.g., Benzyl Bromide) | Silica Gel | 90:10 Hexane:Ethyl Acetate | ~0.3 | Good separation is often achievable with standard systems. |
| Functionalized Alkyl | Silica Gel | 70:30 Hexane:Ethyl Acetate | ~0.25 | May require slightly more polar systems depending on the functional group. |
| Polar or Basic Adducts | Neutral Alumina | 80:20 Hexane:Ethyl Acetate + 0.5% Et3N | ~0.4 | Using a neutral phase and a basic modifier can prevent streaking and decomposition.[9] |
General Purification Workflow
Caption: Overall workflow from crude adduct to the final pure amino acid.
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
-
Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries. Product Guides.
-
Wikipedia. (2023). Schöllkopf method. In Wikipedia.
-
ResearchGate. (n.d.). Chiral Schöllkopf bis‐lactim ether‐induced asymmetric construction of monofluorophosphono‐α‐amino acids.
-
Organic Chemistry Portal. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Named Reactions.
-
Chromatography Forum. (2008). Separation of diastereomers.
-
Benchchem. (2025). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
-
Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry, 52(22), 3971-3980.
-
Taylor & Francis Online. (2018). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 11(4), 498-504.
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?
-
SIELC Technologies. (n.d.). Pyrazine.
-
Benchchem. (n.d.). Acetylpyrazine-d3 purity issues and purification techniques.
-
National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32857–32869.
-
SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
-
Benchchem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
-
Sigma-Aldrich. (n.d.). (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Biosynth. (n.d.). (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4945.
-
ScienceOpen. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
Sources
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Schöllkopf Amino Acid Synthesis
Welcome to the technical support center for the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful tool for the creation of chiral α-amino acids. Here, we address common challenges, with a specific focus on troubleshooting and mitigating racemization to ensure the highest possible enantiopurity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is the Schöllkopf amino acid synthesis and why is it used?
The Schöllkopf method is a well-established and reliable technique for the asymmetric synthesis of chiral α-amino acids, first reported by Ulrich Schöllkopf in 1981.[1] It is highly valued for its ability to produce non-proteinogenic amino acids with a high degree of stereocontrol, typically achieving enantiomeric excesses (ee) of over 95%.[1] The synthesis involves the diastereoselective alkylation of a chiral bis-lactim ether derived from a dipeptide, most commonly (S)- or (R)-valine and glycine.[1] The bulky side chain of the valine auxiliary effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face and thus establishing the desired stereochemistry.[1]
Q2: I'm observing a low enantiomeric excess (ee) in my final amino acid product. What are the most likely causes?
Low enantiomeric excess in the Schöllkopf synthesis is a critical issue that can often be traced back to several key stages of the reaction. The most common culprits include:
-
Suboptimal Deprotonation/Alkylation Conditions: The temperature during the deprotonation and subsequent alkylation is paramount. Temperatures that are too high can lead to a loss of stereoselectivity.
-
Issues with Reagents: The purity and reactivity of the base (e.g., n-BuLi) and the electrophile are crucial. Impurities or degradation of these reagents can lead to side reactions and a decrease in enantioselectivity.
-
Racemization During Hydrolysis: The final step, acidic hydrolysis of the bis-lactim ether, can be a source of racemization if the conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).[2]
Q3: Can the chiral auxiliary (valine) stereocenter racemize during the synthesis?
The stereocenter of the valine chiral auxiliary is generally considered configurationally stable throughout the Schöllkopf synthesis. The reaction conditions, including deprotonation with a strong base and subsequent acidic hydrolysis, are typically not harsh enough to cause epimerization at this position.
Q4: Are there any specific types of amino acids that are more prone to racemization during this synthesis?
While the Schöllkopf method is broadly applicable, amino acids with side chains that can stabilize a carbanion or are otherwise reactive may present unique challenges. However, the primary concern for racemization lies in the newly formed stereocenter of the desired amino acid, which is influenced more by the reaction conditions than the inherent structure of the side chain.
Troubleshooting Guide: Low Enantiomeric Excess
A lower-than-expected enantiomeric excess is a common problem that can be systematically addressed. This guide will walk you through the potential causes and provide detailed protocols for mitigation.
Issue 1: Loss of Stereocontrol During Deprotonation and Alkylation
The diastereoselectivity of the alkylation step is the cornerstone of the Schöllkopf synthesis. A loss of control at this stage will directly translate to a lower enantiomeric excess in the final product.
Root Cause Analysis:
The formation of the lithiated bis-lactim ether intermediate is a critical step where temperature plays a significant role. While the resulting anion is stabilized, elevated temperatures can provide enough energy to overcome the facial bias imposed by the chiral auxiliary, leading to non-selective alkylation.
Mitigation Strategy 1.1: Strict Temperature Control
Maintaining a low temperature during the deprotonation and alkylation is the most critical factor for ensuring high diastereoselectivity.
Experimental Protocol: Temperature Optimization
-
Setup: Ensure your reaction vessel is equipped with a reliable thermometer and an efficient cooling bath (e.g., dry ice/acetone).
-
Deprotonation: Cool the solution of the bis-lactim ether in a suitable solvent (e.g., THF) to -78 °C before the dropwise addition of the n-BuLi solution.
-
Stirring: Allow the reaction mixture to stir at -78 °C for a defined period (e.g., 30-60 minutes) to ensure complete deprotonation.
-
Alkylation: Add the electrophile (alkyl halide) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Reaction Time: Maintain the reaction at -78 °C until completion, as monitored by TLC. Avoid unnecessarily long reaction times.
| Parameter | Recommended Condition | Rationale |
| Deprotonation Temperature | -78 °C | Minimizes side reactions and ensures the kinetic stability of the lithiated intermediate. |
| Alkylation Temperature | -78 °C | Maximizes the energy difference between the diastereomeric transition states, favoring the desired product. |
| Base Addition | Slow, dropwise | Prevents localized heating and ensures smooth reaction progression. |
Mitigation Strategy 1.2: Reagent Quality and Handling
The quality of the organolithium base and the electrophile can significantly impact the outcome.
Best Practices for Reagent Handling:
-
n-BuLi Titration: The concentration of commercially available n-BuLi can vary. It is highly recommended to titrate the solution before use to ensure accurate stoichiometry.
-
Electrophile Purity: Use freshly purified or high-purity alkyl halides. Impurities can react with the lithiated intermediate, leading to byproducts and potentially affecting the stereochemical outcome.
-
Inert Atmosphere: The entire process must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of the highly reactive organolithium species by moisture or oxygen.
Workflow for Diagnosing and Resolving Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Racemization During Acidic Hydrolysis
Even with a highly diastereoselective alkylation, the final enantiomeric excess can be compromised during the hydrolysis of the alkylated bis-lactim ether.
Root Cause Analysis:
The acidic hydrolysis cleaves the two imine bonds to release the methyl ester of the newly synthesized amino acid and the chiral auxiliary.[1] While this step is generally efficient, harsh conditions, particularly elevated temperatures and prolonged exposure to strong acid, can promote racemization at the newly formed stereocenter.[2] This is a known issue in the hydrolysis of peptides and can be relevant here.[2] The mechanism likely involves reversible protonation of the alpha-carbon, leading to a loss of stereochemical integrity.
Mitigation Strategy 2.1: Optimization of Hydrolysis Conditions
The goal is to achieve complete hydrolysis while minimizing the risk of racemization. This often involves using the mildest effective conditions.
Experimental Protocol: Mild Hydrolysis
-
Acid Concentration: Start with a lower concentration of acid (e.g., 0.1 to 0.5 M HCl) in an aqueous or mixed aqueous/organic solvent system.
-
Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid refluxing if possible.
-
Reaction Monitoring: Closely monitor the progress of the hydrolysis by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed.
-
Work-up: Once the reaction is complete, promptly neutralize the acid and proceed with the extraction and purification of the amino acid ester.
| Parameter | Standard Condition | Optimized (Milder) Condition | Rationale for Optimization |
| Acid Concentration | 1 M HCl | 0.1 - 0.5 M HCl | Reduces the rate of potential acid-catalyzed racemization. |
| Temperature | Reflux | Room Temperature to 50 °C | Lower temperatures disfavor the epimerization pathway. |
| Reaction Time | Overnight | Monitored (typically a few hours) | Minimizes the exposure of the product to harsh conditions. |
Mechanism of Stereoselective Alkylation and Potential Racemization Pathway
Caption: Desired reaction pathway versus a potential racemization side-pathway during hydrolysis.
References
-
Schöllkopf, U. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
- Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Syntheses via Heterocyclic Intermediates, V: Enantioselective Synthesis of (R)-Amino Acids by Alkylation of the Bis-Lactim Ether of cyclo(L-Val-Gly). Angewandte Chemie International Edition in English, 20(9), 798-799.
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
- Kotha, S., & Kuki, A. (1992). A new route to constrained aromatic amino acids: synthesis of L-2-amino-2,3-dihydro-1H-inden-2-carboxylic acid using the Schöllkopf chiral auxiliary.
- Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
-
Berg, M., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(4), 599-607. [Link]
Sources
Technical Support Center: Optimization of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine Synthesis
Welcome to the Technical Support Center, a dedicated resource for professionals engaged in the asymmetric synthesis of amino acids. This guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions regarding the use of the Schöllkopf chiral auxiliary, specifically focusing on the (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine. This powerful tool, derived from L-valine, enables the enantioselective synthesis of a wide array of non-proteinogenic amino acids.[1][2] Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges and achieve high yields and stereoselectivity in your experiments.
Section 1: Overview of the Schöllkopf Synthesis
The synthesis is a multi-step process that leverages a chiral auxiliary to control the stereochemical outcome of an alkylation reaction.[3][4] The general workflow involves the creation of a cyclic dipeptide (a diketopiperazine) from L-valine and glycine, followed by O-alkylation to form the key bis-lactim ether intermediate. This intermediate is then deprotonated to form a planar enolate, where the bulky isopropyl group from valine effectively shields one face.[2][5] This steric hindrance directs an incoming electrophile to the opposite face, resulting in a highly diastereoselective alkylation.[2][5] Finally, mild acid hydrolysis cleaves the newly synthesized chiral amino acid from the auxiliary, which can then be recovered.[2]
Caption: General workflow for Schöllkopf amino acid synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and optimization of this compound and its subsequent use in alkylation reactions.
| Problem Area | Question | Potential Causes & Scientific Rationale | Recommended Solutions & Protocols |
| Low Yield of Bis-lactim Ether | My yield of the diethoxy auxiliary is poor. Where am I losing material? | 1. Incomplete O-Ethylation: The reaction may stall at the mono-ethylated intermediate stage. This can be due to insufficient ethylating agent or deactivation of the reagent by moisture.[6] 2. Gelling of Diketopiperazine: The precursor, cyclo(L-Val-Gly), can form gels in certain solvents, reducing reagent contact and leading to incomplete reactions.[6] 3. Degradation during Workup: The bis-lactim ether is sensitive to strong acids. The quenching step with aqueous solutions must be carefully controlled to avoid hydrolysis back to the amide. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Use a sufficient excess (2.2-2.5 eq.) of a powerful ethylating agent like triethyloxonium tetrafluoroborate. 2. Solvent Selection & Technique: Dichloromethane is a common solvent.[7] For large-scale reactions, consider adding the diketopiperazine portion-wise to the solution of the ethylating agent to minimize gelling. Microwave-assisted synthesis in water has also been shown to be effective and can avoid the use of high-boiling solvents. 3. Controlled Quench: Quench the reaction at low temperatures (0°C) using a biphasic mixture, such as ice and a weak base like aqueous sodium bicarbonate or ammonium hydroxide, to neutralize the strong acid byproduct.[7][8] |
| Poor Diastereoselectivity | The diastereomeric excess (d.e.) of my alkylated product is below 95%. How can I improve it? | 1. Suboptimal Deprotonation Temperature: The formation of the lithiated enolate is highly temperature-sensitive. If the temperature rises above -70°C before the addition of the electrophile, it can lead to side reactions or equilibration, reducing selectivity.[9] 2. Impure Reagents: The presence of water or other protic impurities in the solvent (THF) or in the auxiliary itself will quench the n-BuLi, leading to incomplete deprotonation. The enantiomeric purity of the starting valine is also critical.[9] 3. Nature of the Electrophile: Highly reactive electrophiles generally give better selectivity. Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can compromise selectivity. | 1. Strict Temperature Control: Maintain the reaction temperature at -78°C (a dry ice/acetone bath) throughout the deprotonation and alkylation steps. Add the n-BuLi dropwise to a solution of the auxiliary in anhydrous THF.[10] 2. Use High-Purity Reagents: Use freshly distilled, anhydrous THF. Ensure the auxiliary is pure and dry. Verify the enantiomeric purity of the L-valine starting material. 3. Optimize Electrophile Addition: Add the electrophile slowly to the cooled, deprotonated solution to maintain the low temperature. For sluggish reactions, consider converting alkyl halides to more reactive iodides or triflates. |
| Difficult Auxiliary Cleavage | I'm experiencing racemization or side-product formation during the final hydrolysis step. | 1. Harsh Acidic Conditions: Prolonged exposure to concentrated acid or high temperatures can cause racemization of the newly formed stereocenter. 2. Incomplete Hydrolysis: Insufficient acid or reaction time can lead to incomplete cleavage, complicating purification. | 1. Use Mild Conditions: Perform the hydrolysis with dilute (e.g., 0.1 M to 1.0 M) hydrochloric acid at room temperature or slightly elevated temperatures (40-50°C).[2] 2. Monitor Reaction Progress: Track the disappearance of the alkylated adduct by TLC or LC-MS to determine the point of complete hydrolysis and avoid unnecessarily long reaction times. |
| Purification Challenges | How can I effectively purify the bis-lactim ether auxiliary and the final products? | 1. Co-eluting Impurities: Mono-ethylated byproducts or unreacted starting materials can be difficult to separate from the desired bis-lactim ether. 2. Product Volatility: The final amino acid methyl esters can be volatile, leading to loss of product during solvent removal under high vacuum.[10] | 1. Chromatography: Use column chromatography on silica gel. A solvent system of ether/pentane or ethyl acetate/hexane is typically effective for purifying the auxiliary.[7][11] 2. Careful Evaporation: When concentrating the final amino acid ester after workup, use a rotary evaporator with controlled temperature and pressure to avoid loss of the desired product.[10] Azeotropic distillation can also be employed for separating pyrazines from certain impurities.[12] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high stereoselectivity of the Schöllkopf auxiliary?
A1: The high stereoselectivity is a direct result of steric hindrance. After deprotonation with a strong base like n-BuLi, the prochiral C-5 position of the dihydropyrazine ring becomes a planar carbanion (enolate). The large isopropyl group, originating from the chiral valine auxiliary, resides on the adjacent stereocenter (C-2) and effectively blocks one face of this planar enolate. Consequently, an incoming electrophile (R-X) can only approach from the less hindered, opposite face. This facial bias forces the formation of one diastereomer in high excess.[1][2][5]
Caption: Steric shielding by the isopropyl group directs alkylation.
Q2: Are there advantages to using the diethoxy- over the dimethoxy-pyrazine auxiliary?
A2: The choice between diethoxy and dimethoxy derivatives is often subtle and can be substrate-dependent. The diethoxy variant may offer slightly different solubility profiles for the auxiliary or its intermediates, which could be advantageous in certain solvent systems. In some cases, the ethyl groups might confer slightly different steric or electronic properties that could marginally influence diastereoselectivity. However, the dimethoxy version is more commonly cited and used, likely due to the historical precedent and ready availability of the methylating agent (trimethyloxonium tetrafluoroborate).[1][6] A practical and efficient microwave-assisted synthesis for the diethoxy version has been developed, making it a more accessible option.[13]
Q3: Can this synthetic route be adapted for large-scale production?
A3: Yes, methods for the large-scale synthesis of Schöllkopf auxiliaries have been developed.[14][15] Key considerations for scaling up include managing the exothermic nature of the O-alkylation and deprotonation steps, efficient heat transfer at low temperatures, and avoiding the use of hazardous reagents like phosgene.[14] Process development has focused on creating safer and more efficient protocols, such as microwave-assisted methods that avoid low temperatures and high-boiling solvents.[13]
Q4: What are the critical safety precautions for this synthesis?
A4: Several reagents used in this synthesis require careful handling.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried, and reactions should be conducted in a well-ventilated fume hood.
-
Triethyloxonium tetrafluoroborate: A powerful and corrosive alkylating agent. It is moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath (-78°C) requires insulated gloves and care to avoid frostbite.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for bis-lactim ether formation.[7][13]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-3-isopropylpiperazine-2,5-dione (1.0 eq) and anhydrous dichloromethane.
-
O-Ethylation: Cool the suspension to 0°C. Add triethyloxonium tetrafluoroborate (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24-48 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed. The reaction mixture should become a clear solution.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a pre-cooled saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the title compound as a colorless oil.
Protocol 2: General Procedure for Diastereoselective Alkylation
This protocol is a generalized procedure for the alkylation step.[2][5]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) indicates the formation of the anion. Stir the solution at -78°C for 30 minutes.
-
Alkylation: Add the electrophile (e.g., an alkyl halide, 1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the anion solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
References
- Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem.
- Chen, J.; Corbin, S. P.; Holman, N. J. An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development.
- An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine.
- (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9. Biosynth.
- The Schollkopf Chiral Auxiliaries. Biosynth.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis. Benchchem.
- Schöllkopf method. Wikipedia.
- Carlsson, A. C., Jam, F., Tullberg, M., Pilotti, Å., Ioannidis, P., Luthman, K., & Grøtli, M. (2006). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3S)- and (3R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. Tetrahedron Letters, 47(29), 5199-5201.
- Practical synthesis of Schollkopf's bis-lactim ether chiral auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine. Oxford Stem Cell Institute.
- (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9. ChemicalBook.
- (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis. Chemicalbook.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Chiral Auxiliaries. Sigma-Aldrich.
- Chiral Auxiliary Applications in Asymmetric Synthesis: Applic
- Purification of pyrazine.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Practical synthesis of Schollkopf's bis-lactim ether chiral auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 7. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 [chemicalbook.com]
- 8. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis with Pyrazine Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis utilizing pyrazine-based chiral auxiliaries. This guide is designed to provide in-depth, field-proven insights into overcoming common experimental challenges. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to Pyrazine Auxiliaries in Asymmetric Synthesis
Pyrazine derivatives have emerged as a versatile class of chiral auxiliaries in asymmetric synthesis. Their rigid, planar structure and the presence of nitrogen atoms offer unique stereochemical control and opportunities for coordination with metal centers in catalytic processes.[1][2] However, like any specialized tool in organic synthesis, their application can present specific challenges. This guide provides a structured approach to troubleshooting common issues, from achieving high diastereoselectivity to the effective cleavage and removal of the auxiliary.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Section 1: Diastereoselectivity and Reaction Optimization
Question 1: I am observing low diastereoselectivity in my alkylation/aldol reaction using a pyrazine auxiliary. What are the likely causes and how can I improve it?
Low diastereoselectivity is a common hurdle and can often be traced back to several key factors related to the reaction conditions and the nature of the reactants.
Underlying Causes & Solutions:
-
Incomplete Enolate Formation or Isomerization: The geometry of the enolate is critical for facial selectivity. Incomplete deprotonation or equilibration between E and Z enolates can lead to a mixture of diastereomers.
-
Troubleshooting:
-
Base Selection: Employ a strong, non-nucleophilic base like LDA or LiHMDS to ensure rapid and complete deprotonation. The choice of base can influence the enolate geometry.
-
Temperature Control: Perform the enolization at low temperatures (-78 °C is common) to kinetically trap the desired enolate and prevent isomerization.
-
Solvent Effects: The polarity of the solvent can impact enolate aggregation and geometry. Aprotic solvents like THF are generally preferred.
-
-
-
Lewis Acid Chelation: The degree of chelation between the pyrazine auxiliary, the carbonyl group, and a Lewis acid catalyst can significantly influence the transition state and, therefore, the stereochemical outcome.
-
Troubleshooting:
-
Choice of Lewis Acid: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal chelation control for your specific substrate.
-
Stoichiometry of Lewis Acid: The amount of Lewis acid can be critical. Use of stoichiometric amounts is common, but in some cases, catalytic amounts may be sufficient.
-
-
-
Steric Hindrance: The steric bulk of both the electrophile and the substituents on the pyrazine auxiliary will dictate the preferred trajectory of attack.
-
Troubleshooting:
-
Auxiliary Design: If possible, consider a pyrazine auxiliary with different substitution patterns to enhance steric shielding of one face of the enolate.
-
Electrophile Choice: Highly bulky electrophiles may exhibit lower diastereoselectivity.
-
-
Experimental Protocol: Optimizing Diastereoselectivity in an Asymmetric Alkylation
-
Drying: Thoroughly dry all glassware and solvents. Anhydrous conditions are crucial.
-
Enolization:
-
Dissolve the N-acyl pyrazine auxiliary in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Analysis:
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Base | NaH | LDA | LDA is a stronger, non-nucleophilic base, ensuring rapid and complete enolization. |
| Temperature | 0 °C to RT | -78 °C | Lower temperature favors kinetic control and prevents enolate isomerization. |
| Solvent | Dichloromethane | THF | THF is generally a better solvent for stabilizing lithium enolates. |
Question 2: My reaction is sluggish or does not go to completion. How can I improve the reaction rate and yield?
Several factors can contribute to a slow or incomplete reaction.
Underlying Causes & Solutions:
-
Insufficiently Reactive Electrophile: Some electrophiles, such as less reactive alkyl halides, may require more forcing conditions.
-
Troubleshooting: Consider converting the alkyl halide to a more reactive triflate or iodide.
-
-
Poor Solubility: The substrate or reagents may not be fully soluble at low temperatures.
-
Troubleshooting: Use a co-solvent system or a different solvent that offers better solubility at the reaction temperature.
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Troubleshooting: Run the reaction at a lower temperature for a longer period or consider a milder base or Lewis acid.
-
Section 2: Cleavage and Recovery of the Pyrazine Auxiliary
Question 3: I am having difficulty cleaving the pyrazine auxiliary from my product without causing racemization or decomposition. What are the best methods?
The successful removal of the chiral auxiliary is a critical step in asymmetric synthesis.[4][5][6] The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, ester, amide, alcohol).
// Nodes Product_Aux [label="Product-Auxiliary Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="Chiral Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Chiral Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Chiral Amide", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Chiral Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Auxiliary [label="Recovered Pyrazine Auxiliary", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Product_Aux -> Carboxylic_Acid [label="LiOH, H₂O₂"]; Product_Aux -> Ester [label="RONa, ROH"]; Product_Aux -> Amide [label="R₂NLi, THF"]; Product_Aux -> Alcohol [label="LiAlH₄ or LiBH₄"]; Carboxylic_Acid -> Auxiliary; Ester -> Auxiliary; Amide -> Auxiliary; Alcohol -> Auxiliary; } Caption: Cleavage pathways for pyrazine auxiliaries.
Recommended Cleavage Protocols:
-
For Carboxylic Acids:
-
Method: Lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture at 0 °C is a mild and effective method.
-
Causality: The hydroperoxide anion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and the auxiliary.
-
-
For Esters:
-
Method: Transesterification using a sodium alkoxide (e.g., NaOMe in MeOH).
-
Causality: The alkoxide acts as a nucleophile, displacing the pyrazine auxiliary.
-
-
For Alcohols:
-
Method: Reductive cleavage with a hydride reagent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).
-
Causality: The hydride reduces the amide carbonyl to an alcohol, releasing the auxiliary.
-
Troubleshooting Auxiliary Removal:
-
Incomplete Cleavage:
-
Solution: Increase the reaction time, temperature, or the equivalents of the cleaving reagent. Ensure the starting material is fully dissolved.
-
-
Epimerization/Racemization:
-
Solution: This is often a concern with methods that can generate a transient enolate. Use milder conditions (e.g., lower temperature) and ensure a rapid work-up. For sensitive substrates, enzymatic cleavage could be an option.[7]
-
-
Decomposition of the Product:
-
Solution: If the product is sensitive to the cleavage conditions (e.g., strongly basic or reducing), screen a variety of methods to find the mildest one that is effective.
-
Section 3: Purification and Analysis
Question 4: I am struggling to separate my product from the recovered pyrazine auxiliary after cleavage. What purification strategies are most effective?
Efficient purification is key to obtaining a high-purity final product.
Purification Strategies:
-
Liquid-Liquid Extraction:
-
Principle: Exploit the different solubilities of the product and the pyrazine auxiliary. Pyrazine and its derivatives are often basic and can be separated from neutral or acidic products by acid-base extraction.
-
Protocol:
-
After the cleavage reaction, quench and dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the basic pyrazine auxiliary into the aqueous layer.
-
The desired product should remain in the organic layer.
-
To recover the auxiliary, basify the aqueous layer and extract with an organic solvent.
-
-
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method. The choice of eluent is critical. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[3]
-
Troubleshooting Poor Separation:
-
Solvent System Optimization: Systematically vary the solvent polarity. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine can improve the separation.
-
High-Performance Silica: For difficult separations, consider using high-surface-area silica gel.
-
-
Question 5: How do I accurately determine the enantiomeric excess (ee) of my final product?
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis.
Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: This is the most widely used and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Protocol:
-
Choose a CSP appropriate for your class of compound (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
-
Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the enantiomers.
-
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
-
-
Chiral Gas Chromatography (GC):
-
Principle: Similar to HPLC, but used for volatile compounds. The sample is passed through a capillary column coated with a chiral stationary phase.
-
-
NMR Spectroscopy with Chiral Shift Reagents:
-
Principle: A chiral lanthanide shift reagent is added to the NMR sample. It forms diastereomeric complexes with the enantiomers, causing their signals (e.g., ¹H or ¹⁹F) to be shifted to different extents, allowing for integration and ee determination.
-
// Nodes Start [label="Low Diastereoselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Verify Anhydrous Conditions\nand Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Enolization [label="Optimize Enolization:\n- Base (e.g., LDA)\n- Temperature (-78°C)\n- Solvent (THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Vary_Lewis_Acid [label="Screen Lewis Acids\n(TiCl₄, SnCl₄, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Substrates [label="Modify Substrates:\n- Bulky Electrophile?\n- Auxiliary Sterics", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Results [label="Analyze Diastereomeric Ratio\n(NMR, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="High Diastereoselectivity Achieved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Conditions; Check_Conditions -> Optimize_Enolization; Optimize_Enolization -> Vary_Lewis_Acid; Vary_Lewis_Acid -> Modify_Substrates; Modify_Substrates -> Analyze_Results; Analyze_Results -> Success [label="If Successful"]; Analyze_Results -> Optimize_Enolization [label="If Not, Re-evaluate"]; } Caption: Workflow for troubleshooting low diastereoselectivity.
Conclusion
Successfully employing pyrazine auxiliaries in asymmetric synthesis requires a systematic approach to troubleshooting. By understanding the underlying chemical principles of stereocontrol, auxiliary cleavage, and product purification, researchers can effectively overcome common challenges and achieve their synthetic goals. This guide provides a foundation for rational problem-solving in this exciting area of organic chemistry.
References
- BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
-
The Preparation and Resolution of Novel Axially Chiral Pyrazine‐Containing P,N Ligands for Asymmetric Catalysis and Their Application in Palladium‐Catalysed Allylic Substitution. (2021). ResearchGate. Retrieved from [Link]
-
Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Retrieved from [Link]
-
Gagnon, D., & Du, H. (2020). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Angewandte Chemie International Edition, 59(42), 18456-18461. Retrieved from [Link]
-
Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Retrieved from [Link]
-
Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives. (2026). ResearchGate. Retrieved from [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]
-
A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). PubMed Central. Retrieved from [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]
-
Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. Retrieved from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved from [Link]
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- 3. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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- 6. youtube.com [youtube.com]
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Technical Support Center: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a key chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids. Here, we address common challenges and frequently asked questions to ensure the successful application of this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
This section covers essential information regarding the proper handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its chemical integrity and chiral purity, this compound should be stored under controlled conditions. While specific data for the diethoxy derivative is not extensively published, based on the recommendations for the closely related dimethoxy analog, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | +2 to +8 °C[1] | Refrigeration minimizes the rate of potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The dihydropyrazine ring can be susceptible to oxidation. An inert atmosphere prevents degradation from atmospheric oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects the compound from moisture and light, which can promote hydrolysis and other photochemical reactions. |
Q2: How sensitive is this chiral auxiliary to moisture and air?
A2: The bis-lactim ether structure is susceptible to hydrolysis in the presence of water, which can cleave the ether linkages and compromise the integrity of the auxiliary.[2] Exposure to atmospheric oxygen over extended periods may also lead to oxidative degradation. Therefore, it is crucial to handle the reagent under an inert atmosphere and use anhydrous solvents and techniques.
Q3: What solvents are compatible with this compound for alkylation reactions?
A3: The choice of solvent is critical for the success of the alkylation step, as it can influence the solubility of the reagents and the stability of the lithiated intermediate.
-
Recommended: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for the alkylation of Schöllkopf auxiliaries.[3] It effectively dissolves the auxiliary and the resulting lithium aza-enolate.
-
Alternatives: Other ethereal solvents such as diethyl ether may be used, but THF is generally preferred.
-
To Avoid: Protic solvents (e.g., alcohols, water) are incompatible as they will quench the organolithium base and the lithiated intermediate. Halogenated solvents may be reactive with the organolithium base.
Q4: What are the primary safety precautions to consider when working with this reagent and the associated reaction conditions?
A4: The synthesis of α-amino acids using the Schöllkopf auxiliary involves several hazardous components and requires strict adherence to safety protocols.
-
This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Organolithium Reagents (e.g., n-Butyllithium): These are pyrophoric and will ignite on contact with air and react violently with water.[5][6][7][8][9] Strict anhydrous and inert atmosphere techniques are mandatory. Always use a fire-resistant lab coat and have a Class D fire extinguisher readily available.
-
Quenching: The reaction quenching must be performed cautiously, typically at low temperatures, by the slow addition of a proton source like a saturated aqueous solution of ammonium chloride.[3]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the experimental workflow.
Alkylation Step
The diastereoselective alkylation of the lithiated auxiliary is a critical step that dictates the stereochemical outcome of the synthesis.
Problem 1: Low or No Yield of the Alkylated Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Organolithium Base | Titrate the n-butyllithium solution before use. Use a fresh, properly stored bottle. | n-Butyllithium degrades upon exposure to air and moisture, leading to a lower actual concentration and incomplete deprotonation. |
| Incomplete Deprotonation | Ensure the slow, dropwise addition of n-butyllithium at low temperatures (-78 °C). Allow for a sufficient stirring time after addition. | Incomplete deprotonation results in unreacted starting material. Low temperatures are crucial to prevent side reactions of the strong base. |
| Poor Quality Electrophile | Use a freshly purified or newly purchased electrophile (e.g., alkyl halide). | Decomposed or impure electrophiles can lead to side reactions or fail to react. |
| Reaction Temperature Too High | Maintain a consistently low temperature (-78 °C) during deprotonation and alkylation. | Higher temperatures can lead to the decomposition of the lithiated intermediate and promote side reactions. |
Problem 2: Low Diastereoselectivity
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Reaction Temperature | Strictly maintain the recommended low temperature during the addition of the electrophile. | The energy difference between the transition states leading to the two diastereomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a mixture of products.[10] |
| Solvent Effects | Ensure the use of anhydrous THF. The presence of coordinating solvents can impact the aggregation state of the lithium enolate. | The solvent can influence the conformation of the lithiated intermediate and its steric hindrance, which is key to directing the approach of the electrophile. |
| Steric Hindrance of Electrophile | For bulky electrophiles, consider using a more reactive derivative (e.g., iodide instead of bromide) or prolonged reaction times at low temperatures. | Highly hindered electrophiles may require more forcing conditions, which can negatively impact diastereoselectivity. |
Experimental Workflow: Alkylation of this compound
Caption: General workflow for the alkylation step.
Hydrolysis Step
The acidic hydrolysis cleaves the chiral auxiliary to yield the desired α-amino acid ester.
Problem 1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Acid Concentration | Use the recommended concentration of aqueous acid (e.g., 0.1 M HCl). | A sufficient concentration of hydronium ions is required to effectively protonate and cleave the bis-lactim ether. |
| Short Reaction Time | Monitor the reaction by TLC until the starting material is fully consumed. Extend the reaction time if necessary. | The hydrolysis rate can vary depending on the substrate. Incomplete reaction leads to a mixture of starting material and product. |
| Low Reaction Temperature | Perform the hydrolysis at room temperature or with gentle heating as specified in the protocol. | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. |
Problem 2: Racemization of the Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Harsh Hydrolysis Conditions | Avoid prolonged exposure to strong acids or high temperatures. Use the mildest conditions that effect complete hydrolysis. | The α-proton of the newly formed amino acid ester can be acidic, and harsh conditions can promote its removal and subsequent reprotonation, leading to racemization. |
| Base Contamination during Work-up | Ensure the aqueous layer remains acidic during extraction. Avoid basic washes until the auxiliary has been fully removed. | Exposure to basic conditions can readily cause epimerization at the α-carbon. |
Problem 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Emulsion during Extraction | Add brine to the aqueous layer to break up emulsions. | Changes in the ionic strength of the aqueous phase can help to improve phase separation. |
| Co-elution during Chromatography | Optimize the solvent system for column chromatography. Consider derivatization of the amino acid ester to alter its polarity. | The valine ethyl ester byproduct can sometimes have similar polarity to the desired product, making separation challenging. |
| Product is Water-Soluble | If the amino acid ester has high polarity, perform multiple extractions with the organic solvent. | Highly polar products may have significant solubility in the aqueous phase, requiring thorough extraction to ensure a good recovery. |
Reaction Pathway: Hydrolysis of Alkylated Auxiliary
Sources
- 1. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 10 g, CAS No. 109838-85-9 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
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- 4. (2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | C11H20N2O2 | CID 5325957 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for Amino Acids Synthesized with (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
For researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of amino acids, the precise determination of enantiomeric excess (ee) is a critical analytical step. The Schöllkopf chiral auxiliary, specifically (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, is a well-established and powerful tool for the stereoselective synthesis of α-amino acids, routinely achieving high levels of enantiopurity, often exceeding 95% ee.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies used to validate the enantiomeric purity of amino acids synthesized via this route. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Schöllkopf Synthesis: A Foundation for High Enantiopurity
The Schöllkopf method is a robust strategy for asymmetric amino acid synthesis.[1] It employs a chiral auxiliary derived from the condensation of (S)-valine and glycine to form a diketopiperazine, which is subsequently converted to the bis-lactim ether, this compound. Deprotonation at the prochiral α-carbon of the glycine residue, followed by alkylation, proceeds with high diastereoselectivity.[2] The bulky isopropyl group from the valine auxiliary effectively shields one face of the resulting enolate, directing the incoming electrophile to the opposite face.[1] Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid with high enantiomeric excess.[2]
Caption: Workflow of the Schöllkopf asymmetric amino acid synthesis.
Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical technique for determining the enantiomeric excess of the synthesized amino acids is paramount for quality control and for validating the efficacy of the synthetic route. The most prevalent methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) for Minor Enantiomer |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, direct analysis of underivatized amino acids possible with certain CSPs, robust and reproducible. | Can require derivatization for detection if the amino acid lacks a chromophore, method development can be time-consuming. | 0.1% |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | High resolution and sensitivity, especially with mass spectrometry (MS) detection, shorter analysis times.[3] | Requires derivatization to increase volatility, potential for racemization during derivatization.[3] | Down to 0.1%[4] |
| NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers. | Non-destructive, provides structural information, can be rapid for screening. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, can have overlapping signals in complex mixtures. | ~1-5% |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5]
Methodologies
1. Direct Separation on a Chiral Stationary Phase: This is the preferred approach as it minimizes sample preparation and avoids potential racemization from derivatization.[7] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids.[7] Polysaccharide-based CSPs are also widely used.[5]
2. Indirect Separation via Diastereomer Formation: If a suitable chiral column is not available or if detection is an issue, the amino acid enantiomers can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Caption: Workflow for Chiral HPLC analysis of amino acids.
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation: Dissolve a known concentration of the synthesized amino acid in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin-based CSP)
-
Mobile Phase: A typical mobile phase system that can resolve many common amino acids is a mixture of methanol, acetonitrile, and an aqueous buffer.[7] The exact ratio should be optimized for the specific amino acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
-
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[3] However, it necessitates the conversion of the non-volatile amino acids into volatile derivatives.[3]
Methodology
A two-step derivatization is commonly employed: esterification of the carboxylic acid group followed by acylation of the amino group.[3] This process must be carefully controlled to prevent racemization. The resulting volatile derivatives are then separated on a chiral capillary column.
Caption: Workflow for Chiral GC analysis of amino acids.
Experimental Protocol: Chiral GC
-
Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes.[3] Evaporate the solvent.
-
Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 10 minutes.[3]
-
GC Conditions:
-
Column: Chirasil-Val or a similar chiral capillary column.
-
Carrier Gas: Helium
-
Temperature Program: Optimize the temperature gradient to achieve baseline separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess, particularly for rapid screening. This technique relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable NMR signals.
Methodologies
1. Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte.[8] This can lead to separate signals for the two enantiomers in the NMR spectrum.
2. Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral derivatizing agent to form stable diastereomers, which will have distinct NMR spectra.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of the amino acid derivative (e.g., N-3,5-dinitrobenzoyl derivative) in a suitable deuterated solvent (e.g., CDCl3).[9]
-
Addition of CSA: Add an equimolar amount of a chiral solvating agent, such as a bis-thiourea derivative.[9]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Conclusion
The determination of enantiomeric excess for amino acids synthesized using the Schöllkopf auxiliary can be reliably achieved through several analytical techniques. Chiral HPLC and Chiral GC are the most common and accurate methods, with the capability of quantifying minor enantiomers down to 0.1%.[4] Chiral HPLC often has the advantage of direct analysis without derivatization, while Chiral GC can offer higher resolution and sensitivity, especially with MS detection.[3] NMR spectroscopy serves as a valuable tool for rapid analysis and structural confirmation, although it is generally less sensitive than chromatographic methods. The choice of the most appropriate technique will depend on the specific amino acid, the available instrumentation, and the required level of accuracy and sensitivity. For rigorous quality control in a drug development setting, chromatographic methods are generally preferred.
References
- Analyses of amino acids, Enantiomeric purity - C
-
Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling | Journal of AOAC INTERNATIONAL | Oxford Academic. (URL: [Link])
- amino acid analysis. (URL: )
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A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (URL: [Link])
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (URL: [Link])
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - NIH. (URL: [Link])
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. (URL: [Link])
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. (URL: [Link])
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - NIH. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (URL: [Link])
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (URL: [Link])
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Publishing. (URL: [Link])
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (URL: [Link])
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (URL: [Link])
-
Schöllkopf method - Wikipedia. (URL: [Link])
-
Stereoselective synthesis of unsaturated α-amino acids - PubMed. (URL: [Link])
-
ChemInform Abstract: Synthesis of (3S)-2,5-Diethoxy-3,6-dihydro-3-isopropyl-6-methylsulfanylpyrazines and Stereoselectivity in Alkylation of the Anions. | Request PDF - ResearchGate. (URL: [Link])
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (URL: [Link])
-
ChemInform Abstract: Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3Isopropyl2,5-dimethoxy-3,6- dihydropyrazines | Request PDF - ResearchGate. (URL: [Link])
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI. (URL: [Link])
-
Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids - PMC - NIH. (URL: [Link])
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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A Comparative Guide to Diethoxy vs. Dimethoxy Schöllkopf Reagents for Asymmetric Amino Acid Synthesis
For researchers at the forefront of peptide synthesis, medicinal chemistry, and novel therapeutic development, the ability to create custom, non-proteinogenic α-amino acids with high enantiopurity is paramount. The Schöllkopf bis-lactim ether method, established by Ulrich Schöllkopf in 1981, stands as a cornerstone of asymmetric synthesis, offering a reliable pathway to chiral amino acids.[1][2] At the heart of this methodology is the chiral auxiliary, typically derived from L-valine and glycine, which is converted into a bis-lactim ether. This guide provides an in-depth comparison of two common variants of this essential reagent: the diethoxy and the more frequently cited dimethoxy Schöllkopf reagents.
The Schöllkopf Method: A Principle of Steric Control
The elegance of the Schöllkopf method lies in its use of a rigid heterocyclic scaffold to direct the stereochemical outcome of an alkylation reaction. The process begins with the formation of a 2,5-diketopiperazine from a chiral auxiliary (commonly L-valine for access to D-amino acids) and glycine. This cyclic dipeptide is then O-alkylated to form the bis-lactim ether.
The key stereodirecting step involves the deprotonation of the prochiral carbon of the glycine unit with a strong base like n-butyllithium (n-BuLi) at low temperatures (typically -78 °C). This creates a planar carbanion. The bulky isopropyl group from the valine auxiliary sterically shields one face of this carbanion, forcing incoming electrophiles (R-X) to attack from the opposite, less hindered face.[2] This diastereoselective alkylation typically achieves diastereomeric excesses (d.e.) greater than 95%.[3][4] The final step is an acidic hydrolysis, which cleaves the scaffold to release the newly synthesized, enantiomerically enriched amino acid methyl ester and the methyl ester of the valine auxiliary.[2]
Caption: General mechanism of the Schöllkopf amino acid synthesis.
Head-to-Head Comparison: Diethoxy vs. Dimethoxy Reagents
The primary distinction between the two reagents lies in the alkoxy groups attached to the pyrazine ring: methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃). While the dimethoxy variant, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, is more commonly documented in the literature, the diethoxy version offers subtle but potentially significant differences.
| Feature | Dimethoxy Schöllkopf Reagent | Diethoxy Schöllkopf Reagent | Scientific Rationale & Field Insights |
| Synthesis | Prepared from the diketopiperazine using trimethyloxonium tetrafluoroborate (Meerwein's salt).[5][6] | Prepared using triethyloxonium tetrafluoroborate. | The synthesis is analogous for both. However, Meerwein's salt is often more readily available and stable than its ethyl counterpart, which may contribute to the wider use of the dimethoxy reagent. |
| Steric Hindrance | Smaller methyl groups offer a baseline level of steric influence from the alkoxy position. | Bulkier ethyl groups increase the steric profile of the reagent. | The primary steric director is the large isopropyl group of the valine auxiliary.[2] However, increased bulk from the ethoxy groups could further influence the trajectory of the incoming electrophile. This may be advantageous for achieving higher diastereoselectivity, particularly with smaller or less demanding electrophiles.[7][8] |
| Reactivity | Standard reactivity profile. | Potentially minor differences in basicity and nucleophilicity of the enolate. | The electronic difference between a methoxy and an ethoxy group is minimal and unlikely to cause a significant change in the pKa of the prochiral proton. Any observed differences in reaction rates are more likely attributable to steric factors affecting the approach of the base or electrophile. |
| Solubility | Good solubility in common aprotic solvents like THF and dichloromethane.[5] | Generally expected to have slightly better solubility in less polar organic solvents due to increased lipophilicity. | This can be a practical advantage, potentially allowing for more flexible solvent choices or easier workup procedures, though the difference is often not dramatic. |
| Hydrolysis | Cleaved under mild acidic conditions (e.g., 0.1 - 2 N HCl).[2] | Cleaved under similar acidic conditions. | The rate of acid-catalyzed ether cleavage can be influenced by sterics.[9] It is plausible that the bulkier ethoxy groups might hydrolyze at a slightly different rate than the methoxy groups, though this is rarely a limiting factor as the reaction is typically driven to completion.[10] |
| Reported Performance | Consistently high diastereoselectivity (>95% d.e.) reported across a wide range of electrophiles.[3][4] | Less frequently reported, but also used for highly diastereoselective syntheses. | The vast majority of literature examples utilize the dimethoxy reagent, making it the "gold standard" with a more predictable performance profile based on published data. The choice to use the diethoxy variant is often made to fine-tune selectivity in a specific, challenging transformation. |
Causality Behind Experimental Choices
The selection between the diethoxy and dimethoxy reagent is a nuanced decision based on the specific synthetic challenge.
-
When to Choose Dimethoxy (The Workhorse): For most applications, the dimethoxy reagent is the logical starting point. Its extensive documentation provides a wealth of data on reaction conditions, scope, and expected outcomes.[2][3][4] It is a robust and reliable tool for the synthesis of a diverse array of α-amino acids.
-
When to Consider Diethoxy (The Specialist): The diethoxy variant should be considered when diastereoselectivity with the dimethoxy reagent is suboptimal. The additional steric bulk of the ethyl groups may enhance facial shielding of the enolate, potentially improving the d.e.[11] This is particularly relevant when using small electrophiles (e.g., methyl iodide) or when trying to control the stereochemistry in reactions prone to lower selectivity. The slightly increased lipophilicity might also be beneficial in specific solvent systems or during purification.
Experimental Protocol: Asymmetric Alkylation
This protocol provides a generalized procedure for the diastereoselective alkylation of a valine-derived Schöllkopf reagent.
Materials:
-
(R)-2,5-Dihydro-3,6-di(m)ethoxy-2-isopropylpyrazine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)
-
Electrophile (e.g., Benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the Schöllkopf reagent (dimethoxy or diethoxy, 1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep yellow or orange, indicating formation of the lithiated species. Stir the solution at -78 °C for 30 minutes.
-
Causality Check: n-BuLi is a strong, non-nucleophilic base ideal for complete and rapid deprotonation. The low temperature is critical to prevent side reactions and maintain the stability of the carbanion.
-
-
Alkylation: Add the electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the cold solution. Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Expert Insight: Reaction times can vary from 1 to 12 hours depending on the reactivity of the electrophile. For less reactive electrophiles, the temperature may be allowed to slowly warm to -40 °C.
-
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup & Isolation: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient). The diastereomeric excess (d.e.) of the purified product can be determined by ¹H NMR analysis.
Hydrolysis to the Amino Acid Ester:
-
Dissolve the purified alkylated bis-lactim ether in 0.25 N aqueous HCl.
-
Stir the mixture at room temperature for 48-72 hours.
-
Extract the mixture with dichloromethane to remove the valine methyl ester.
-
The aqueous layer, containing the desired amino acid ester hydrochloride, can be used directly or lyophilized.
Caption: Experimental workflow for Schöllkopf asymmetric synthesis.
Conclusion and Recommendations
Both diethoxy and dimethoxy Schöllkopf reagents are powerful tools for the asymmetric synthesis of non-proteinogenic α-amino acids.
-
The dimethoxy Schöllkopf reagent is the well-established standard. Its extensive use and documentation make it the recommended choice for initial investigations and for a broad range of synthetic targets. Its performance is reliable and highly predictable.
-
The diethoxy Schöllkopf reagent serves as a valuable alternative for optimization. Its increased steric bulk can be leveraged to potentially enhance diastereoselectivity in challenging alkylations where the dimethoxy variant yields unsatisfactory results. While less common, it represents a key variable that a medicinal or process chemist can adjust to fine-tune a critical synthetic step.
Ultimately, the choice of reagent should be guided by the specific requirements of the synthesis, balancing the reliability and extensive literature support for the dimethoxy variant against the potential for enhanced stereocontrol offered by the diethoxy analogue.
References
- ChemicalBook. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9. (Accessed Aug 6, 2025).
- ChemicalBook. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis. (Accessed Aug 6, 2025).
- Merck Index. Schöllkopf Bis-Lactim Amino Acid Synthesis. (Accessed Aug 6, 2025).
- Biosynth. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 | FD04039. (Accessed Aug 6, 2025).
- Wikipedia. Schöllkopf method. (Accessed Aug 6, 2025).
- ChemicalBook. (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine synthesis. (Accessed Aug 6, 2025).
- ResearchGate. An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. (2006).
- Arkivoc. Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. (2005).
- TCI Chemicals. (R)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine. (Accessed Aug 6, 2025).
- Coppola, G. & Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987).
- Sigma-Aldrich. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. (Accessed Aug 6, 2025).
- ChemTube3D. Schöllkopf Bis-lactim Amino Acid Synthesis. (Accessed Aug 6, 2025).
- Belokon, Y. N., Kochetkov, K. A., & Borkin, D. A. Asymmetric synthesis of unusual α-amino acids.
- National Institutes of Health. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). (2023).
- National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- ResearchGate. The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. (Accessed Aug 6, 2025).
- University of Bath. Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters. (Accessed Aug 6, 2025).
- Royal Society of Chemistry.
- Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. (2025).
- Sigma-Aldrich. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine = 97.0 GC 109838-85-9. (Accessed Aug 6, 2025).
- Reddit. Methyl ester vs Ethyl ester hydrolysis. (2022).
- Royal Society of Chemistry. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, (2005).
- National Institutes of Health. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025).
- McGraw Hill's AccessScience. Steric effect (chemistry). (Accessed Aug 6, 2025).
- Wikipedia. Ether cleavage. (Accessed Aug 6, 2025).
- YouTube.
- Reddit. Isomerization during hydrolysis of a methyl ester. (2020).
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A Comparative Spectroscopic Guide to Chiral Dihydropyrazines: In-depth Analysis of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine and its Diethoxy Analog
In the landscape of modern drug discovery and development, chiral synthons play a pivotal role in constructing enantiomerically pure molecules. Among these, chiral dihydropyrazines, such as the Schöllkopf auxiliary, have established themselves as indispensable tools for the asymmetric synthesis of α-amino acids. The precise stereochemical control they afford is fundamental to the biological activity and safety profile of numerous pharmaceuticals. Consequently, the unambiguous structural elucidation of these intermediates is of paramount importance.
Molecular Structures and Key Features
The core structure of these molecules is a dihydropyrazine ring, which imparts a specific conformational geometry. The stereocenter at the C-2 position, bearing an isopropyl group, is crucial for inducing chirality in subsequent synthetic steps. The nature of the alkoxy groups (dimethoxy vs. diethoxy) at the C-3 and C-6 positions is the primary variable in this comparison, influencing both the steric and electronic properties of the molecule, which in turn are reflected in their spectroscopic signatures.
Diagram of the Molecular Structures
Caption: Molecular structures of the dimethoxy and diethoxy pyrazine derivatives.
Spectroscopic Data Comparison
The following sections detail the experimental spectroscopic data for (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine and provide a reasoned prediction for the corresponding data of the diethoxy analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of these molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and spatial relationships of the nuclei.
1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. For the dimethoxy derivative, experimental data has been reported.[1] The predicted spectrum for the diethoxy derivative is based on the expected electronic effects of replacing a methoxy with an ethoxy group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Experimental) | This compound (Predicted) | Justification for Prediction |
| -OCH₃ / -OCH₂CH₃ | 3.68 (s, 3H), 3.70 (s, 3H) | ~3.9-4.1 (q, J ≈ 7 Hz, 4H) | The methylene protons of the ethoxy group are expected to be slightly deshielded compared to the methoxy protons and will appear as a quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | - | ~1.2-1.4 (t, J ≈ 7 Hz, 6H) | The terminal methyl protons of the ethoxy group will appear as a triplet. |
| H-2 (CH-iPr) | ~3.4 (m, 1H) | ~3.4 (m, 1H) | The electronic environment of this proton is largely unaffected by the change in the alkoxy group. |
| H-5 (CH₂) | ~3.9-4.1 (m, 2H) | ~3.9-4.1 (m, 2H) | Minimal change is expected for the methylene protons of the dihydropyrazine ring. |
| CH(CH₃)₂ | ~2.2 (m, 1H) | ~2.2 (m, 1H) | The isopropyl methine proton's environment is distant from the alkoxy groups. |
| CH(CH₃)₂ | ~0.7 (d, J ≈ 7 Hz, 3H), ~1.0 (d, J ≈ 7 Hz, 3H) | ~0.7 (d, J ≈ 7 Hz, 3H), ~1.0 (d, J ≈ 7 Hz, 3H) | The diastereotopic methyl groups of the isopropyl substituent are unlikely to be significantly affected. |
1.2. ¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. A detailed analysis of indole-substituted derivatives of the dimethoxy pyrazine suggests the dihydropyrazine ring exists in a boat conformation. This conformational preference influences the chemical shifts of the ring carbons.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Predicted) | This compound (Predicted) | Justification for Prediction |
| C-2, C-5 | ~55-60 | ~55-60 | Ring carbons are not expected to be significantly affected by the change in alkoxy substituent. |
| C-3, C-6 | ~160-165 | ~160-165 | The carbons attached to the oxygen atoms will have similar chemical shifts. |
| -OCH₃ / -OCH₂CH₃ | ~52 | ~60-65 | The methylene carbon of the ethoxy group is expected to be further downfield than the methoxy carbon. |
| -OCH₂CH₃ | - | ~14-16 | The terminal methyl carbon of the ethoxy group will appear in the typical aliphatic region. |
| CH(CH₃)₂ | ~30-35 | ~30-35 | The isopropyl methine carbon is distant from the site of modification. |
| CH(CH₃)₂ | ~16-20 (diastereotopic) | ~16-20 (diastereotopic) | The isopropyl methyl carbons are unlikely to be significantly affected. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for these compounds are the C-H, C-N, and C-O stretches.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Predicted) | This compound (Predicted) | Justification for Prediction |
| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 | Both molecules have similar aliphatic C-H bonds. |
| C=N stretch | ~1650 | ~1650 | The imine bond vibration should be consistent between the two molecules. |
| C-O stretch (alkoxy) | ~1250-1050 | ~1250-1050 | The C-O stretching region will be present in both, with subtle differences in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The primary difference between the two compounds will be their molecular weight.
Table 4: Mass Spectrometry Data
| Parameter | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | This compound (Predicted) | Justification for Prediction |
| Molecular Formula | C₉H₁₆N₂O₂ | C₁₁H₂₀N₂O₂ | Addition of two CH₂ groups. |
| Molecular Weight | 184.24 g/mol | 212.29 g/mol | Increased molecular weight due to the two ethyl groups. |
| Key Fragmentation | Loss of -OCH₃, -CH(CH₃)₂ | Loss of -OCH₂CH₃, -CH(CH₃)₂ | Similar fragmentation pathways are expected, with the loss of the respective alkoxy and isopropyl groups. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Diagram of NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazine derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Place the plates in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used. EI is often suitable for relatively volatile and thermally stable compounds like these.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Conclusion
This guide provides a detailed spectroscopic framework for the characterization of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine and offers a predictive comparison for its diethoxy analog. The presented data and interpretations are intended to assist researchers in the unambiguous identification and quality control of these important chiral building blocks. The subtle yet distinct differences in the NMR spectra, particularly the characteristic signals of the ethoxy group, and the clear difference in molecular weight observed by mass spectrometry, provide robust methods for distinguishing between these two closely related compounds. As the development of novel chiral entities continues to be a cornerstone of pharmaceutical research, a thorough understanding of the analytical techniques that underpin their characterization remains essential.
References
-
Szilágyi, L., et al. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Magnetic Resonance in Chemistry, 48(2), 134-50. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Senior Application Scientist's Guide to Stereochemical Analysis: X-ray Crystallography of Schöllkopf Adducts vs. Alternative Methods
Introduction: The Enduring Challenge of Asymmetric Synthesis
In the realms of drug development and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Non-natural amino acids, in particular, are invaluable building blocks, often conferring enhanced stability and novel biological activity to peptide-based therapeutics.[1] The Schöllkopf method, established in 1981 by Ulrich Schöllkopf, represents a landmark in the asymmetric synthesis of chiral amino acids.[2] It employs a valine-derived bis-lactim ether, such as (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, as a chiral auxiliary to direct the stereoselective alkylation of a masked glycine equivalent.[1][2] The steric bulk of the isopropyl group effectively shields one face of the prochiral carbanion, leading to the formation of adducts with high diastereoselectivity, typically exceeding 95%.[1][2]
While the Schöllkopf method is renowned for its high fidelity, the unambiguous determination of the newly formed stereocenter's absolute configuration is paramount. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for structural elucidation—against other common analytical techniques for the stereochemical analysis of these crucial synthetic intermediates. We will delve into the causality behind experimental choices, provide actionable protocols, and offer data-driven comparisons to guide researchers in selecting the most appropriate method for their needs.
Part 1: The Definitive Answer - X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and comprehensive technique for determining molecular structure.[3] It provides an unambiguous, three-dimensional map of electron density, which directly translates to the precise arrangement of atoms in space. For the adducts of Schöllkopf auxiliaries, this means a direct and irrefutable determination of the absolute configuration of the newly introduced side chain.
Why It Excels for Schöllkopf Adducts:
-
Unambiguous Stereochemistry: Unlike spectroscopic or chromatographic methods that rely on inference or comparison to standards, X-ray crystallography provides direct visual evidence of the absolute configuration.[3]
-
Structural Detail: It reveals precise bond lengths, bond angles, and torsion angles, offering deep insights into the conformational preferences of the adduct, which can influence subsequent reaction steps.
-
No Derivatization Required: The adduct itself, if crystalline, is the subject of analysis, avoiding potential side reactions or stereochemical alterations that can occur during derivatization for other methods.
The Crystallographic Workflow: From Adduct to Structure
The journey from a synthesized adduct to a solved crystal structure is a multi-step process that demands precision.
Caption: Workflow from synthesis to final crystal structure.
Experimental Protocol: Synthesis and Crystallization of a Representative Adduct
This protocol details the alkylation of this compound with benzyl bromide and a subsequent crystallization procedure.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crystallization solvents (e.g., isopropanol, ethanol, acetone, diethyl ether)
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (10 mL per mmol of pyrazine).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting orange-red solution for 30 minutes at -78 °C. Causality: The low temperature is crucial to maintain the stability of the lithiated anion and prevent side reactions.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. The characteristic color of the anion should dissipate. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Expert Insight: The rate and success of this step are highly dependent on the electrophile's reactivity. For less reactive electrophiles, allowing the reaction to slowly warm to room temperature overnight may be necessary.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure diastereomeric adduct.
-
Crystallization:
-
Dissolve the purified adduct in a minimum amount of a suitable solvent (e.g., isopropanol) at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the vial in a refrigerator (4 °C), and subsequently a freezer (-20 °C).
-
Alternative (Vapor Diffusion): Dissolve the adduct in a solvent in which it is highly soluble (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent in which the adduct is sparingly soluble (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the solution of the adduct, gradually inducing crystallization. This is often the most effective method for obtaining high-quality single crystals.[3]
-
Part 2: Comparative Analysis - Contextualizing Crystallography's Role
While X-ray crystallography provides the most definitive structural data, it is not always the most practical or necessary tool. Its primary limitation is the absolute requirement for a single, well-ordered crystal, which can be a significant bottleneck.[3][4] Other techniques offer complementary information and can be more suitable depending on the experimental goals.
Alternative Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Chiral analysis by NMR often involves creating diastereomers in situ using a chiral solvating agent or by derivatizing the analyte with a chiral derivatizing agent. The resulting diastereomers will have chemically distinct nuclei that exhibit different chemical shifts in the NMR spectrum. For Schöllkopf adducts, high-field ¹H NMR can often distinguish the diastereomers directly by comparing the integration of characteristic signals.
-
Strengths: Provides data on the sample in solution, which is closer to reaction conditions.[5][6] It is non-destructive and can provide quantitative information on diastereomeric ratios (d.e.).
-
Weaknesses: Does not directly determine absolute configuration. It requires reference to a known standard or inference based on the Schöllkopf model. The resolution may be insufficient for complex molecules or subtle stereochemical differences.[4]
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral HPLC separates enantiomers or diastereomers based on their differential interactions with a chiral stationary phase (CSP).
-
Strengths: Highly sensitive method for determining both diastereomeric excess (d.e.) of the adduct and enantiomeric excess (e.e.) of the final amino acid after hydrolysis. It is a quantitative and reproducible technique.
-
Weaknesses: Method development can be time-consuming, requiring screening of different columns and mobile phases. Like NMR, it is a comparative technique that requires an authentic sample of the other diastereomer(s) for peak assignment and does not provide absolute configuration on its own.
-
Data-Driven Comparison
The following table summarizes the key performance characteristics of each technique in the context of analyzing Schöllkopf adducts.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H) | Chiral HPLC |
| Primary Output | Absolute 3D Structure | Diastereomeric Ratio (d.e.) | Diastereomeric/Enantiomeric Ratio |
| Absolute Configuration | Yes (Definitive) | No (Inferred) | No (Comparative) |
| Sample Requirement | Single Crystal (µg-mg) | ~5-10 mg, in solution | µg-mg, in solution |
| Throughput | Low (days to weeks) | High (minutes per sample) | Medium (minutes to hours per sample) |
| Key Advantage | Unambiguous structural proof | Speed, non-destructive, solution-state | High sensitivity and quantitation |
| Primary Limitation | Requires high-quality crystals | Indirect stereochemical info | Requires method development |
Decision-Making Framework for Method Selection
Choosing the right analytical tool is critical for efficiency. The following logic diagram can guide a researcher's decision.
Caption: A decision tree for selecting an analytical method.
Conclusion: An Integrated Approach
For the synthesis of novel, non-natural amino acids via the Schöllkopf methodology, X-ray crystallography of the pyrazine adduct is the unequivocal method for determining absolute configuration. It provides the foundational, unambiguous proof of structure required for publication, patent applications, and advancing drug development programs.
However, in a practical research setting, an integrated approach is most effective. High-throughput screening of reaction conditions is best served by the speed of ¹H NMR to determine diastereomeric ratios. For precise quantitative analysis of stereochemical purity, particularly of the final amino acid product after cleaving the auxiliary, chiral HPLC is the superior choice. X-ray crystallography is best reserved for the crucial step of definitively characterizing a key intermediate or final product, thereby anchoring the stereochemical assignments for all related compounds in a research program. By understanding the strengths and limitations of each technique, researchers can deploy them strategically to accelerate their work with confidence and scientific rigor.
References
-
Schöllkopf method - Wikipedia. Available at: [Link]
-
Comparison of NMR and X-ray crystallography. Available at: [Link]
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]
-
Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How? - Quora. Available at: [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]
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- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. people.bu.edu [people.bu.edu]
A Comparative Guide to the Asymmetric Synthesis of α-Amino Acids: Validation of the Schöllkopf Bis-Lactim Ether Method
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the ability to stereoselectively synthesize non-proteinogenic α-amino acids is of paramount importance. These chiral building blocks are integral to the development of novel therapeutics, peptidomimetics, and molecular probes. Among the established methodologies, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry at the α-carbon. This guide provides an in-depth validation of the Schöllkopf bis-lactim ether method, featuring (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, and objectively compares its performance against other prominent chiral auxiliary-based approaches.
Introduction to the Schöllkopf Bis-Lactim Ether Method
Developed by Ulrich Schöllkopf in the early 1980s, this method employs a chiral bis-lactim ether, derived from the condensation of a chiral amino acid (commonly L-valine) and glycine, as a chiral glycine enolate equivalent. The key to this method's success lies in the rigid heterocyclic scaffold that effectively shields one face of the prochiral center, leading to highly diastereoselective alkylation upon deprotonation and reaction with an electrophile. The use of the bulky isopropyl group from valine provides excellent stereocontrol, typically resulting in high diastereomeric and, consequently, enantiomeric excess after cleavage of the auxiliary. While the original work often refers to the dimethoxy derivative, the diethoxy analogue functions via the same mechanistic principles.
Comparative Analysis of Chiral Auxiliary Methods
To provide a comprehensive evaluation, the Schöllkopf method is compared against three other widely utilized chiral auxiliary-based strategies for asymmetric α-amino acid synthesis: Evans' Oxazolidinone Auxiliaries, Oppolzer's Camphorsultams, and Belokon's Nickel(II) Complexes. The synthesis of (S)-Phenylalanine is used as a benchmark for this comparison where data is available.
Data Presentation: Performance of Chiral Auxiliaries in the Synthesis of (S)-Phenylalanine
| Method | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) | Reference |
| Schöllkopf Method | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Benzyl Bromide | ~70-85% | >95% d.e. | |
| Evans' Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide | ~85-95% | >99% d.e. | |
| Oppolzer's Camphorsultam | (2R)-N-Glycyl-bornane-10,2-sultam | Benzyl Bromide | ~80-90% | >98% d.e. | |
| Belokon's Ni(II) Complex | Chiral Ni(II) complex of glycine Schiff base | Benzyl Bromide | ~70-92% | 70-92% e.e. |
Note: Yields and selectivities can vary depending on the specific reaction conditions, substrate, and scale. The data presented is representative of typical results found in the literature.
Mechanistic Insights and Experimental Rationale
A deep understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The Schöllkopf Method: Steric Shielding in a Rigid Scaffold
The stereochemical outcome of the Schöllkopf method is dictated by the steric hindrance imposed by the isopropyl group of the valine-derived auxiliary. Upon deprotonation with a strong base, such as n-butyllithium, a planar aza-enolate is formed. The bulky isopropyl group effectively blocks the top face of this enolate, forcing the incoming electrophile to approach from the less hindered bottom face. This results in a strong preference for the formation of one diastereomer.
Diagram of the Schöllkopf Method Workflow
Caption: Workflow for the Schöllkopf asymmetric α-amino acid synthesis.
Evans' Oxazolidinone Auxiliaries: Chelation Control
Evans' auxiliaries, typically derived from chiral amino alcohols, offer excellent stereocontrol through the formation of a rigid, chelated Z-enolate upon deprotonation with a Lewis acidic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The substituent at the 4-position of the oxazolidinone ring sterically directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.
Oppolzer's Camphorsultams: Steric Hindrance from a Fused Ring System
Similar to Evans' auxiliaries, Oppolzer's sultams rely on steric hindrance to direct the approach of the electrophile. The rigid, fused ring structure of the camphor-derived sultam provides a highly predictable steric environment, leading to excellent stereocontrol in alkylation reactions.
Belokon's Nickel(II) Complexes: A Metal-Templated Approach
This method utilizes a square-planar Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. The metal coordination creates a rigid structure where one face of the glycine α-carbon is effectively blocked by the chiral ligand, directing the alkylation to the opposite face.
Experimental Protocols
Detailed, step-by-step methodologies are provided for the synthesis of a generic α-amino acid using the Schöllkopf bis-lactim ether and, for comparison, an Evans' oxazolidinone auxiliary.
Protocol 1: Asymmetric Synthesis of an α-Amino Acid via the Schöllkopf Method
Step 1: Formation of the Bis-Lactim Ether
-
To a solution of cyclo(L-Val-Gly) (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude bis-lactim ether. Purify by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified this compound (1 equivalent) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes to form the lithium aza-enolate.
-
Add the desired electrophile (e.g., benzyl bromide, 1.1 equivalents) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alkylated product.
Step 3: Hydrolysis and Isolation of the α-Amino Acid Ester
-
Dissolve the crude alkylated bis-lactim ether in 0.1 M aqueous HCl.
-
Stir the mixture at room temperature for 48 hours to effect hydrolysis.
-
Wash the aqueous solution with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer, containing the desired α-amino acid methyl ester hydrochloride, can be further purified or used directly in subsequent steps. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Protocol 2: Asymmetric Synthesis of an α-Amino Acid via an Evans' Oxazolidinone Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1 equivalent) in dry THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 equivalents) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the N-acyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in dry THF and cool to -78 °C.
-
Add LDA or NaHMDS (1.1 equivalents) dropwise and stir for 30 minutes to form the Z-enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and extraction.
-
Purify the alkylated product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add hydrogen peroxide (4 equivalents) followed by lithium hydroxide (2 equivalents).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Conclusion
The Schöllkopf bis-lactim ether method, utilizing auxiliaries like this compound, stands as a powerful and reliable tool for the asymmetric synthesis of α-amino acids. Its high diastereoselectivity, driven by a well-defined steric bias, makes it a valuable strategy for accessing a wide range of enantiomerically pure amino acids. While alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and Belokon's Ni(II) complexes also offer excellent stereocontrol and, in some cases, higher yields, the choice of method will ultimately depend on factors such as the specific target molecule, substrate scope, and the desired scalability of the synthesis. This guide provides the necessary comparative data and procedural insights to aid researchers in making an informed decision for their synthetic endeavors.
References
- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry, 109, 65-84.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
- Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000305]
- Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
- Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198107981]
A Comparative Guide to the Schöllkopf Reagent in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, the quest for efficient and highly stereoselective methods for the preparation of chiral α-amino acids is a perpetual endeavor. These motifs are fundamental building blocks of peptides, natural products, and a vast array of pharmaceuticals. Among the arsenal of synthetic tools available, the Schöllkopf bis-lactim ether method, centered around the eponymous Schöllkopf reagent, stands as a venerable and powerful strategy for the asymmetric synthesis of α-amino acids. This guide provides an in-depth analysis of the Schöllkopf reagent, its applications, and a critical comparison with other prominent methods, supported by experimental data and protocols.
The Schöllkopf Reagent: A Pillar of Asymmetric Synthesis
Developed by Ulrich Schöllkopf in 1981, the method employs a chiral bis-lactim ether, most commonly derived from L-valine and glycine, as a chiral glycine enolate equivalent.[1][2] This reagent, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, allows for highly diastereoselective alkylation, ultimately affording non-proteinogenic α-amino acids with excellent enantiopurity.[3][4]
The success of the Schöllkopf method hinges on the steric influence of the bulky isopropyl group from the valine auxiliary.[1] This group effectively shields one face of the planar lithiated intermediate, directing incoming electrophiles to the opposite face with high fidelity.[3] Subsequent acidic hydrolysis cleaves the resulting dipeptide, yielding the desired α-amino acid methyl ester and the recoverable chiral auxiliary, valine methyl ester.[1]
Mechanism of Action: A Stepwise View
The Schöllkopf amino acid synthesis proceeds through a well-defined, three-step sequence:
-
Formation of the Chiral Bis-lactim Ether: The process begins with the cyclization of a dipeptide, typically formed from a chiral amino acid (e.g., L-valine) and glycine, to a 2,5-diketopiperazine.[1] This cyclic dipeptide is then O-methylated, often using Meerwein's salt (trimethyloxonium tetrafluoroborate), to yield the bis-lactim ether, the Schöllkopf reagent.[3]
-
Diastereoselective Alkylation: The prochiral α-carbon of the glycine unit is deprotonated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a planar, lithiated intermediate.[1] The steric bulk of the isopropyl group from the valine moiety directs the subsequent alkylation by an electrophile (e.g., an alkyl halide) to the less hindered face of the molecule. This step is the cornerstone of the method's high diastereoselectivity, typically exceeding 95% diastereomeric excess (d.e.).[3]
-
Hydrolysis and Product Isolation: The final step involves mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the methyl ester of the newly synthesized α-amino acid and the methyl ester of the chiral auxiliary (valine), which can be separated by standard chromatographic techniques.[1]
Caption: General workflow of the Schöllkopf amino acid synthesis.
Performance and Applications of the Schöllkopf Reagent
The Schöllkopf method is renowned for its reliability and high stereoselectivity in the synthesis of a wide variety of α-amino acids.
Synthesis of α-Alkyl Amino Acids
The alkylation of the Schöllkopf reagent with a range of alkyl halides proceeds with excellent diastereoselectivity, making it a preferred method for accessing enantiomerically pure α-alkyl amino acids.
| Electrophile (R-X) | Product (α-Amino Acid) | Yield (%) | d.e. (%) | Reference |
| CH₃I | Alanine | 85 | >95 | [1] |
| CH₃CH₂I | 2-Aminobutanoic acid | 82 | >95 | [1] |
| (CH₃)₂CHCH₂Br | Leucine | 88 | >95 | [1] |
| C₆H₅CH₂Br | Phenylalanine | 91 | >95 | [1] |
Synthesis of α,α-Disubstituted Amino Acids
A significant advantage of the Schöllkopf methodology is its applicability to the synthesis of sterically hindered α,α-disubstituted amino acids. This is achieved through a sequential alkylation strategy, where the mono-alkylated product is subjected to a second deprotonation and alkylation step.
Synthesis of Arylglycine Derivatives
Enantioenriched arylglycines are crucial components of numerous bioactive molecules. Recent advancements have demonstrated the utility of palladium-catalyzed diastereoselective arylation of Schöllkopf bis-lactim ethers with aryl chlorides, achieving high yields and diastereoselectivities.[5] This approach expands the scope of the Schöllkopf reagent to include the synthesis of these valuable building blocks. For instance, the coupling of the valine-based Schöllkopf reagent with aryl chlorides using a specific palladium catalyst system can yield the desired arylated products in up to 97% yield with a diastereoselectivity of 98:2.[5]
Applications in Natural Product and Bioactive Molecule Synthesis
The reliability of the Schöllkopf method has led to its adoption in the total synthesis of complex natural products and other bioactive molecules.[3] For example, it has been employed in the synthesis of histone deacetylase inhibitors and voltage-gated sodium channel blockers, where the stereochemical integrity of the α-amino acid component is critical for biological activity.[3]
Comparative Analysis with Alternative Methods
While the Schöllkopf method is a powerful tool, it is essential to consider its performance in the context of other established methods for asymmetric amino acid synthesis.
Evans' Oxazolidinone Auxiliaries
The Evans' oxazolidinone auxiliaries are widely used for a variety of asymmetric transformations, including the synthesis of α-amino acids.[6] The general approach involves the acylation of the chiral oxazolidinone, followed by α-functionalization (e.g., bromination or azidation) and subsequent nucleophilic displacement or reduction to install the amino group.
Comparison:
| Feature | Schöllkopf Reagent | Evans' Oxazolidinone |
| Chiral Auxiliary | Derived from amino acids (e.g., Valine) | Typically derived from amino alcohols |
| Key Step | Diastereoselective alkylation of a glycine enolate equivalent | Diastereoselective α-functionalization of an acylated auxiliary |
| Stereocontrol | Excellent, typically >95% d.e. | Excellent, often >99% d.e. |
| Scope | Broad, including α,α-disubstituted amino acids | Broad, applicable to a wide range of functional groups |
| Auxiliary Removal | Mild acidic hydrolysis | Often requires stronger conditions (e.g., LiOH/H₂O₂) |
| Scalability | Has been applied on a larger scale | Well-established for large-scale synthesis |
Seebach's Self-Regeneration of Stereocenters (SRS)
The "self-regeneration of stereocenters" (SRS) principle, developed by Seebach, offers an elegant approach to the α-alkylation of amino acids without the need for an external chiral auxiliary.[2] This method involves the temporary creation of a new stereocenter by forming a chiral acetal from the starting amino acid and an aldehyde (often pivaldehyde).[7] This new stereocenter then directs the diastereoselective alkylation of the enolate, after which the temporary stereocenter is removed to regenerate the α-amino acid with a new α-substituent and retained configuration.[2]
Comparison:
| Feature | Schöllkopf Reagent | Seebach's SRS |
| Chiral Control | External chiral auxiliary (Valine) | Temporary internal stereocenter (acetal) |
| Starting Material | Glycine (within the diketopiperazine) | The α-amino acid to be alkylated (e.g., Proline) |
| Key Intermediate | Planar lithiated bis-lactim ether | Chiral acetal enolate |
| Diastereoselectivity | Consistently high (>95% d.e.) | Generally high, but can be substrate-dependent |
| Generality | Primarily for the synthesis of new amino acids from glycine | For the α-alkylation of existing amino acids |
Nickel(II) Complexes of Glycine Schiff Bases
Another powerful method for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine.[8] These square-planar complexes serve as chiral glycine enolate equivalents, and their alkylation with various electrophiles proceeds with high diastereoselectivity.
Comparison:
| Feature | Schöllkopf Reagent | Ni(II) Glycine Complexes |
| Chiral Moiety | Covalently attached valine auxiliary | Chiral ligand coordinated to Ni(II) |
| Metal Involvement | Lithium (for deprotonation) | Nickel (as the template) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Often milder conditions |
| Product Isolation | Hydrolysis to release the amino acid | Disassembly of the complex, often with acid |
| Scope | Broad, well-established | Broad, with many variations of chiral ligands |
Experimental Protocols
Synthesis of the Schöllkopf Reagent: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
This protocol is adapted from a reported large-scale synthesis.[9]
Materials:
-
(R)-3-Isopropylpiperazine-2,5-dione
-
Trimethyloxonium tetrafluoroborate (Me₃OBF₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Celite
Procedure:
-
To a round-bottom flask charged with (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) is added anhydrous dichloromethane.
-
Trimethyloxonium tetrafluoroborate (2.5 eq) is added in one portion, and the mixture is stirred vigorously at room temperature under a nitrogen atmosphere.
-
After approximately 18 hours, an additional portion of trimethyloxonium tetrafluoroborate (1.0 eq) is added, and stirring is continued at room temperature.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is carefully quenched with saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous potassium carbonate, filtered through a pad of Celite, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.
Caption: Step-by-step workflow for the synthesis of the Schöllkopf reagent.
Conclusion and Future Outlook
The Schöllkopf reagent has firmly established itself as a cornerstone in the field of asymmetric amino acid synthesis. Its high diastereoselectivity, broad substrate scope, and the recoverability of the chiral auxiliary make it an attractive choice for both academic research and industrial applications. While alternative methods, such as those employing Evans' auxiliaries or Ni(II) complexes, offer their own distinct advantages, the Schöllkopf method remains a highly reliable and often preferred route for the synthesis of a diverse range of enantiomerically pure α-amino acids.
Future developments in this area may focus on expanding the scope of electrophiles that can be used, particularly in the context of late-stage functionalization of complex molecules. Furthermore, the development of catalytic versions of the Schöllkopf reaction would represent a significant advancement, reducing the stoichiometric use of the chiral auxiliary and improving the overall atom economy of the process. Nevertheless, the Schöllkopf reagent, in its classic formulation, will undoubtedly continue to be a valuable tool for synthetic chemists for the foreseeable future.
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Belokon, Y. N. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules2020 , 25(1), 163.
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Wikipedia. Schöllkopf method.
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Wikipedia. Chiral auxiliary.
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Seebach, D.; Sting, A. R.; Hoffmann, M. Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English1996 , 35(23-24), 2708-2748.
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Maulide, N.; et al. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules2021 , 26(15), 4443.
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ChemicalBook. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
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Baran, P. S.; et al. Relevant Developments in the Use of Three-Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen2023 , 12(12), e202300306.
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Goossen, L. J.; et al. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science2023 , 14(3), 654-661.
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Xu, J.; et al. Synthetic Methods of Phosphonopeptides. Molecules2020 , 25(24), 5946.
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Biosynth. The Schollkopf Chiral Auxiliaries.
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Seebach, D.; Sting, A. R.; Hoffmann, M. Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition1996 , 35(2324), 2708-2748.
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Baran, P. S.; et al. Relevant Developments in the Use of Three-Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen2023 , 12(12), e202300306.
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Organic Chemistry Portal. Synthesis of α-amino phosphonates.
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Clayden, J.; et al. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry2011 , 7, 185.
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Jackson, W. G.; et al. Stereoretentive formylation of (S)-proline: new application of the self-regeneration of stereo-centres (SRS) principle via chelation to cobalt(III). Dalton Transactions2015 , 44(40), 17596-17606.
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TCI Chemicals. (R)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine.
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Chen, J.; et al. Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry2021 , 17, 438-460.
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Ganesan, A.; et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules2021 , 26(18), 5489.
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Cativiela, C.; et al. Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry2011 , 15(6), 849-886.
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Barker, D.; et al. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv2023 .
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O'Brien, P.; et al. Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters2005 , 46(21), 3689-3691.
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Hahn, F. Natural Products And Total Synthesis.
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Zheng, Y.; et al. Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews2018 , 47(5), 1516-1561.
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Dembinski, R.; et al. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules2020 , 25(1), 163.
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Lebreton, J.; et al. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules2021 , 26(15), 4443.
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Ueda, H.; et al. Sustainable regeneration of 20 aminoacyl-tRNA synthetases in a reconstituted system toward self-synthesizing artificial systems. Science Advances2021 , 7(48), eabj0125.
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Rocha, J. C.; et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019 , 31(10), 776-812.
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Kärkäs, M. D.; et al. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science2021 , 12(3), 1083-1090.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (CAS No. 134870-62-5). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within your laboratory. The guidance herein is synthesized from established safety protocols and regulatory standards, reflecting our commitment to supporting your research beyond the product itself.
Foundational Principle: Hazard Assessment and Regulatory Context
This compound is an organic heterocyclic compound. While comprehensive toxicological data for many complex organic molecules are not always available, the known hazard profile for this compound and its derivatives necessitates handling it as hazardous waste. The primary causality for the stringent disposal protocols described below is rooted in its potential health effects and the overarching federal regulations.
Regulatory Framework: In the United States, chemical laboratory waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These federal regulations, along with state and local laws, mandate a "cradle-to-grave" management system for hazardous waste, meaning the generator (your laboratory) is responsible for the waste from its creation to its final disposal.[2][3] Under no circumstances should this chemical or its solutions be disposed of down the sink or in general waste. [4][5]
Identified Hazards: Based on available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Due to these hazards, direct contact must be avoided, and the waste must be managed in a way that prevents release into the environment.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn. This is a non-negotiable standard for minimizing exposure risk.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[7][8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[8] |
| Body Protection | Standard laboratory coat. | Protects against contamination of personal clothing. |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the point of collection by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a leak-proof container made of a material chemically compatible with the pyrazine derivative. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[1] Avoid metal containers for any chemical waste unless specifically approved.
-
Ensure Container is Clean: If reusing a reagent bottle, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous waste.[4] The container must be dry to prevent unintended reactions.
-
Capacity Limit: Never fill a waste container to more than 90% of its capacity.[1] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container. The decision process for segregating this specific compound is outlined in the diagram below.
Caption: Waste segregation decision tree for the target compound.
Step 3: Labeling the Waste Container
Proper labeling is a key EPA requirement.[9] Your institution will provide a specific hazardous waste tag, but it must include the following information:
-
Full Chemical Name(s): List all contents by their full, unabbreviated name. Write out "this compound" and any solvents present.
-
Approximate Concentrations/Volumes: Estimate the percentage of each component.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Flammable, Irritant).
Step 4: Accumulation and Storage
-
Keep Container Closed: The waste container must be tightly sealed at all times, except when you are actively adding waste.[3][4] This prevents the release of vapors.
-
Use a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[9] This is typically a designated area within a fume hood or a labeled secondary containment tray.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[1]
Overall Disposal Workflow
The following diagram illustrates the complete lifecycle of the chemical waste within the laboratory until its final removal.
Caption: End-to-end workflow for chemical waste disposal.
Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate and contact your institution's emergency response line.
-
Manage Small Spills: For minor spills that you are trained to handle:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material like sand, vermiculite, or a commercial chemical spill kit.[5] Do not use combustible materials like paper towels for large quantities.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.
-
Label the container as "Hazardous Waste" with a full description of the contents (spilled chemical and absorbent material).
-
Clean the spill area thoroughly.
-
Request a waste pickup for the spill cleanup materials.
-
Final Considerations
The ultimate authority on chemical disposal within your organization is your EH&S department. The procedures outlined here are based on universal best practices and federal regulations, but you must always consult and adhere to your institution-specific guidelines. These often include details on requesting waste pickups, specific labeling requirements, and emergency contacts.
References
-
Regulation of Laboratory Waste. American Chemical Society.
-
Chapter 20: Chemical Waste Management. University of Nevada, Reno.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
-
Laboratory chemical waste must be disposed of in accordance with local, state, and federal requirements. The University of Tennessee Knoxville.
-
3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. (2023-08-17).
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine Safety Information. Sigma-Aldrich.
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 97+% Safety and Handling. Fisher Scientific.
-
(2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine Safety Data Sheets. Echemi.
-
Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents (CN102826627B).
-
NATURAL 2,3,5-TRIMETHYLPYRAZINE Safety Data Sheet. Axxence Aromatic GmbH.
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This compound Safety Data. AiFChem.
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A Researcher's Guide to the Safe Handling of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a member of the pyrazine derivative family, holds significant potential in the exploration of new therapeutic agents.[1][2][3][4][5] As with any specialized chemical, a profound understanding of its characteristics and the implementation of rigorous safety protocols are not merely procedural formalities but the very bedrock of scientific integrity and personal well-being.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is designed to offer clear, actionable, and technically grounded advice, moving beyond a simple checklist to explain the rationale behind each safety measure. Our objective is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific discovery.
Understanding the Hazard Profile
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of any aerosols, mists, or vapors.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense in the hierarchy of laboratory safety controls. For handling this compound, the following PPE is mandatory.
Eye and Face Protection: The First Barrier
Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.[6][7][8][9]
-
Chemical Splash Goggles: These are essential and should be worn at all times when handling the compound, including during solution preparation, transfers, and post-reaction work-ups. Goggles provide a complete seal around the eyes, offering protection from splashes and aerosols that standard safety glasses do not.[10][11][12] All eye protection must meet the ANSI Z87.1 standard.[10]
-
Face Shield: When there is a heightened risk of splashes, such as when transferring larger volumes (over 1 liter) or during procedures with a potential for vigorous reaction, a face shield must be worn in addition to chemical splash goggles.[10][12][13] A face shield provides a secondary layer of protection for the entire face.[10][12]
Skin and Body Protection: Preventing Dermal Exposure
With a classification of causing skin irritation, preventing dermal contact is a critical aspect of safe handling.[6][7][8][9]
-
Gloves: The choice of glove material is crucial. While specific chemical resistance data for this compound is not available, nitrile gloves are a common and generally effective choice for incidental contact with many organic chemicals. It is imperative to:
-
Inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.
-
Change gloves frequently , with a recommended interval of every 30 to 60 minutes, and immediately after known or suspected contact with the compound.[14]
-
Practice proper removal technique to avoid contaminating your skin.
-
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[10] This provides a removable barrier to protect your personal clothing and skin from contamination.
-
Full-Length Trousers and Closed-Toe Shoes: To ensure maximum skin coverage, open-toed shoes, shorts, and skirts are not permitted in the laboratory.[10]
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory tract irritation necessitates measures to prevent inhalation of any airborne forms of the compound.[6]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with this compound, especially handling of the neat liquid or any procedures that could generate aerosols, should be conducted within a certified chemical fume hood.
-
Respirators: In situations where engineering controls are not sufficient or during emergency procedures such as a large spill, respiratory protection may be required. The selection of an appropriate respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) should be made in consultation with your institution's Environmental Health and Safety (EHS) department and requires proper fit-testing and training.[11][12][14]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Small Quantities | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Chemical Fume Hood |
| Solution Preparation/Dilution | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Chemical Fume Hood |
| Large Volume Transfers (>1L) | Face Shield and Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Chemical Fume Hood |
| Spill Cleanup | Face Shield and Goggles | Heavy-duty Nitrile Gloves | Lab Coat, Full Coverage | Consult EHS (Respirator may be required) |
Procedural Guidance: Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
Caption: PPE Donning Sequence.
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[14]
Doffing (Taking Off) PPE
Caption: PPE Doffing Sequence.
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Remove your lab coat by rolling it inside out to contain any contamination.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes or bench paper, should be collected in a designated hazardous waste container lined with a chemically resistant bag.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Residual Chemical Waste: All solutions and residual amounts of the compound must be disposed of as hazardous chemical waste in a properly labeled, sealed container. Follow all local and institutional regulations for chemical waste disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure environment conducive to innovation and discovery.
References
-
PubChem. (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine. [Link]
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Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
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PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
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ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
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MDPI. Special Issue : Pyrazine Derivatives. [Link]
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Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecules | Special Issue : Pyrazine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 134870-62-5 | this compound - AiFChem [aifchem.com]
- 7. (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 97+% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine | C9H16N2O2 | CID 736065 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
